7-Hydroxy-4-benzopyrone
Description
7-Hydroxy-4-benzopyrone has been reported in Actinidia valvata, Phlojodicarpus villosus, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJCRTSTRGRJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208604 | |
| Record name | 7-Hydroxy-4-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59887-89-7 | |
| Record name | 7-Hydroxychromone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59887-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy-4-benzopyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059887897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-4-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-hydroxychromone synthesis from resorcinol
An In-depth Technical Guide to the Synthesis of 7-Hydroxychromone from Resorcinol
Introduction
7-Hydroxychromone and its derivatives are pivotal scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. They are recognized as important intermediates in the synthesis of more complex pharmaceuticals, agrochemicals, and fluorescent probes.[1][2] The synthesis of these compounds, starting from readily available precursors like resorcinol, is a subject of significant interest for researchers. This guide provides a comprehensive technical overview of the primary synthetic methodologies, complete with detailed experimental protocols, comparative data, and mechanistic diagrams.
Core Synthetic Strategies
The most prevalent and efficient method for synthesizing 7-hydroxychromone and its analogs from resorcinol is the Pechmann condensation .[3][4] A related reaction, the Simonis chromone cyclization , offers an alternative route that specifically favors chromone formation.[3] Other methods, such as the acylation of resorcinol followed by an intramolecular cyclization, have also been explored.
Caption: Primary synthetic routes to 7-hydroxychromone from resorcinol.
The Pechmann Condensation
The Pechmann condensation is a classic and widely used one-pot reaction for synthesizing coumarins, but with appropriate starting materials and conditions, it is highly effective for producing 7-hydroxychromones from resorcinol and a β-ketoester.[3][4] The reaction is typically catalyzed by an acid.
Mechanism
The reaction mechanism involves three key acid-catalyzed steps:
-
Transesterification : The phenol (resorcinol) reacts with the β-ketoester to form a β-hydroxy ester intermediate.
-
Intramolecular Cyclization (Hydroxyalkylation) : The activated aromatic ring attacks the ketone carbonyl group, leading to the formation of a new ring.[5]
-
Dehydration : The elimination of a water molecule from the cyclic intermediate results in the formation of the stable aromatic chromone ring.[3][5]
Caption: Simplified mechanism of the Pechmann condensation.
Catalysts and Reaction Conditions
A variety of acid catalysts can be employed for the Pechmann condensation, ranging from strong mineral acids to heterogeneous solid acids. The choice of catalyst significantly impacts reaction time, temperature, and overall yield.[4] Solvent-free conditions are often preferred for their environmental benefits and simplified work-up.[1][6][7]
| Catalyst | β-Ketoester | Temperature (°C) | Time | Yield (%) | Reference |
| Conc. H₂SO₄ | Ethyl acetoacetate | < 10°C to RT | 18 h | 88 | [8] |
| Conc. H₂SO₄ | Ethyl acetoacetate | < 20°C | ~30 min | 49 | [9][10] |
| Amberlyst-15 | Ethyl acetoacetate | 110°C | 20 min (MW) | 97 | [6][11] |
| Starch Sulfuric Acid | Ethyl acetoacetate | 80°C | 5 min | 90 | [12] |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | Ethyl acetoacetate | 110°C | Optimized time | 88 | [1] |
| H-Beta Zeolite | Ethyl acetoacetate | 140°C | 4 h | ~66 | [13] |
| Inorganic Ion Exchangers | Methyl acetoacetate | 130°C | 6-8 h | >90 | [7] |
Detailed Experimental Protocol (using H₂SO₄)
This protocol is a representative procedure for the synthesis of 7-hydroxy-4-methylcoumarin (a 7-hydroxychromone derivative) using concentrated sulfuric acid.
Materials:
-
Resorcinol (3.7 g)
-
Ethyl acetoacetate (5 mL)
-
Concentrated Sulfuric Acid (98%, 15 mL)
-
Ice water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation : Place a 250 mL beaker containing 15 mL of concentrated H₂SO₄ in an ice bath and chill to below 10°C.[9]
-
Reactant Mixture : In a separate 100 mL flask, dissolve 3.7 g of resorcinol in 5 mL of ethyl acetoacetate with stirring. A clear, dark yellow solution should form.[9]
-
Reaction : Add the resorcinol/ethyl acetoacetate solution dropwise to the chilled, stirring sulfuric acid. The addition is exothermic; maintain the temperature of the reaction mixture below 10-20°C throughout the addition.[9][14]
-
Completion : After the addition is complete, continue stirring the mixture for an additional 10-40 minutes to ensure the reaction goes to completion.[9][14]
-
Precipitation : Pour the reaction mixture into a beaker containing crushed ice and water.[9] A pale yellow precipitate of the crude product will form immediately.
-
Isolation : Collect the crude product by vacuum filtration. Wash the solid several times with ice-cold water in the filter funnel.[9]
-
Purification : Recrystallize the crude product from ethanol to obtain the purified 7-hydroxy-4-methylcoumarin. Dry the final product.
Caption: Experimental workflow for 7-hydroxychromone synthesis via Pechmann condensation.
The Simonis Chromone Cyclization
The Simonis reaction is a variation of the Pechmann condensation that specifically yields chromones instead of coumarins.[3] The reaction involves the condensation of a phenol with a β-ketoester, typically using phosphorus pentoxide (P₂O₅) as the catalyst. The mechanism differs in the initial step: the ketone of the β-ketoester is activated by the catalyst and reacts with the phenol's hydroxyl group first, which favors the chromone structure.[3]
Experimental Protocol (Simonis Reaction)
This protocol describes the synthesis of 5-hydroxy-2-methylchromone, illustrating the general procedure.
Materials:
-
Resorcinol (11 g, 0.1 mol)
-
Ethyl acetoacetate (13 g, 0.1 mol)
-
Phosphorus pentoxide (P₂O₅, 20 g)
-
Crushed ice
Procedure:
-
Reaction Setup : In a round-bottom flask, carefully mix resorcinol and ethyl acetoacetate.
-
Catalyst Addition : To this mixture, slowly and cautiously add phosphorus pentoxide. The reaction is highly exothermic.[15]
-
Heating : Heat the mixture on a water bath at 100°C for 1 hour, with occasional shaking.[15]
-
Work-up : Cool the reaction mixture and then carefully pour it onto crushed ice.[15]
-
Isolation & Purification : Collect the resulting solid by filtration, wash it with water until the filtrate is neutral, and then recrystallize from a suitable solvent like ethanol.[15]
von Kostanecki-Robinson Reaction
While the von Kostanecki-Robinson reaction is primarily used for synthesizing flavones (a type of chromone), it represents another important pathway for chromone ring formation.[16] The process involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride, followed by cyclization.[16] Although it can sometimes yield coumarins as byproducts, chromone formation is generally favored.[15] This route is less direct for starting from resorcinol itself, as it requires a pre-existing o-hydroxyaryl ketone.
Conclusion
The synthesis of 7-hydroxychromone from resorcinol is most efficiently achieved through the Pechmann condensation, a versatile and robust reaction. The choice of acid catalyst allows for significant optimization, with modern heterogeneous catalysts like Amberlyst-15 and zeolites offering green, reusable, and highly efficient alternatives to traditional mineral acids. For researchers requiring specific chromone formation and wishing to avoid potential coumarin byproducts, the Simonis cyclization provides a reliable, albeit more vigorous, alternative. These well-established methodologies provide a strong foundation for the laboratory-scale and industrial production of this valuable chemical scaffold.
References
- 1. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Explain the mechanism of formation of 7-hydroxy-4-methylcoumarin. | Filo [askfilo.com]
- 6. researchgate.net [researchgate.net]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. jetir.org [jetir.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 11. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsijournals.com [tsijournals.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Kostanecki acylation - Wikipedia [en.wikipedia.org]
The Biological Activity of 7-Hydroxychromone Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract: The chromone scaffold, particularly with a hydroxyl group at the C-7 position, represents a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological activities. 7-Hydroxychromone derivatives, found in natural sources and accessible through robust synthetic methodologies, exhibit a remarkable range of biological effects, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these compounds. It summarizes key quantitative data in structured tables, details relevant experimental protocols, and visualizes critical signaling pathways and workflows to support researchers, scientists, and drug development professionals in leveraging this versatile molecular framework for therapeutic innovation.
Introduction to the 7-Hydroxychromone Scaffold
Chromones (4H-1-benzopyran-4-ones) are a class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products. The addition of a hydroxyl group at the 7-position significantly influences the molecule's electronic properties and its ability to interact with biological targets, making it a focal point for drug design. Fused chromones, in particular, are gaining attention as therapeutic agents due to their widespread presence in nature, potent bioactivities, and generally low toxicity.[1] This inherent versatility has established the 7-hydroxychromone moiety as a valuable template for developing novel small-molecule drugs targeting a wide array of diseases.[2]
Synthesis of 7-Hydroxychromone Derivatives
The synthesis of 7-hydroxychromone derivatives can be achieved through several established organic chemistry reactions. Common strategies include the Pechmann cyclisation, Knoevenagel condensation, and click chemistry approaches to generate diverse libraries of compounds.[3][4][5]
General Synthetic Workflow
A prevalent method for synthesizing the 7-hydroxychromone core is the Pechmann reaction, which involves the condensation of a phenol (like resorcinol) with a β-ketoester under acidic conditions. Subsequent modifications can be made to the core structure to produce a variety of derivatives.
Experimental Protocol: Pechmann Cyclisation
The following protocol provides a representative method for synthesizing 7-hydroxycoumarins (a subclass of chromones) via Pechmann cyclisation.[5]
-
Reaction Setup: A substituted resorcinol is mixed with a β-ketoester.
-
Condensation: Perchloric acid is added as a condensing agent to catalyze the reaction.
-
Workup and Purification: The reaction mixture is worked up through standard aqueous extraction procedures. The crude product is then purified, typically by recrystallization or column chromatography.
-
Characterization: The final structure of the synthesized compound is confirmed using analytical and spectroscopic methods, such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS).[4][6]
Key Biological Activities and Mechanisms of Action
7-Hydroxychromone derivatives have been extensively evaluated for a variety of therapeutic applications. Their biological effects are often attributed to their ability to modulate specific signaling pathways and inhibit key enzymes involved in disease progression.
Anticancer Activity
Derivatives of 7-hydroxychromone have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7, MDA-MB231), cervical (HeLa), and gastric (AGS) cancers.[3][7][8] The mechanisms underlying their anticancer effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of critical pro-survival signaling pathways.
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ Value | Reference |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | AGS (Gastric) | 2.63 ± 0.17 µM | [3] |
| 7-hydroxy flavone | HeLa (Cervical) | 22.56 ± 0.21 µg/mL | [7] |
| 7-hydroxy flavone | MDA-MB231 (Breast) | 3.86 ± 0.35 µg/mL | [7] |
| Furochromone/Benzofuran derivatives (e.g., 15a, 18) | MCF-7 (Breast) | 1.19 to 2.78 µM | [8] |
Certain 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives have shown remarkable inhibitory action against the PI3K (Phosphatidylinositol 3-Kinase) and Akt-1 enzymes, which are central components of a signaling pathway that promotes cell survival and proliferation in many cancers.[9]
Another key anticancer mechanism is the induction of programmed cell death, or apoptosis. Studies have shown that active derivatives can arrest cancer cells in the G2/M phase of the cell cycle and trigger apoptosis by modulating the levels of pro-apoptotic (BAX) and anti-apoptotic (Bcl-2) proteins and activating caspases 3/7.[3][9]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing the cytotoxic potential of chemical compounds.[3]
-
Cell Plating: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the 7-hydroxychromone derivatives for a defined period (e.g., 48-72 hours).
-
MTT Incubation: An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at approximately 570 nm.
-
Analysis: Cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Anti-inflammatory Activity
Inflammation is a critical factor in many chronic diseases. 7-Hydroxychromone derivatives have been identified as potent anti-inflammatory agents that act by inhibiting key enzymes and signaling pathways involved in the inflammatory response.[5][10]
| Compound/Derivative | Target/Assay | IC₅₀ Value | Reference |
| Q7-9 | COX-2 Enzyme | 0.121 ± 0.010 µM | [10] |
| Q7-26 | COX-2 Enzyme | 0.137 ± 0.004 µM | [10] |
| Q7-9 | PGE₂ Production | 0.209 ± 0.022 µM | [10] |
| Q7-26 | PGE₂ Production | 0.161 ± 0.018 µM | [10] |
| Q7-28 | Nitric Oxide (NO) Production | 0.014 ± 0.001 µM | [10] |
| 2-(2-phenethyl)chromone derivatives | Nitric Oxide (NO) Production | 7.0–12.0 μM | [2] |
A novel chromone derivative, DCO-6, was found to exert its anti-inflammatory effects by inhibiting the production of intracellular reactive oxygen species (ROS). This action disrupts the formation of the TRAF6-ASK1 complex, a critical upstream event required for the activation of the p38 MAPK signaling pathway, which plays a pivotal role in inflammation.[11]
This in vitro assay is used to screen for anti-inflammatory activity by mimicking a bacterial inflammatory response.[5][11]
-
Cell Culture: Macrophage cells (e.g., RAW264.7 or J774) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the 7-hydroxychromone derivatives for a short period (e.g., 1-2 hours).
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the media to induce an inflammatory response.
-
Incubation: The cells are incubated for approximately 24 hours.
-
Analysis of Inflammatory Markers:
-
Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess assay.
-
Cytokines (e.g., IL-6): Cytokine levels in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protein Expression (e.g., iNOS, COX-2): Cell lysates are analyzed by Western blot to determine the expression levels of key inflammatory proteins.
-
Neuroprotective Activity
The development of multi-target-directed ligands is a promising strategy for treating complex neurodegenerative diseases like Alzheimer's.[12] 7-Hydroxychromone derivatives have emerged as potent agents that can combat Alzheimer's pathology through several mechanisms.[13]
| Derivative Class | Target Enzyme | IC₅₀ Value | Reference |
| Pyridine-bearing derivatives | Acetylcholinesterase (AChE) | 0.7 - 10 µM | [12] |
| Pyridine-bearing derivatives | Butyrylcholinesterase (BuChE) | 0.006 - 2 µM | [12] |
| 2-Triazolylchromones | Monoamine Oxidase A (MAO-A) | 0.023 - 0.32 µM | [12] |
| 2-Triazolylchromones | Monoamine Oxidase B (MAO-B) | 0.019 - 0.73 µM | [12] |
| Chromone-2-carboxamido-alkylamine (Cpd 37) | Acetylcholinesterase (AChE) | 0.09 µM | [12] |
The pathology of Alzheimer's disease is complex, involving cholinergic deficits (low acetylcholine), monoamine depletion, and the aggregation of amyloid-β (Aβ) plaques.[14][15] 7-Hydroxychromone derivatives have been designed to inhibit the enzymes that break down key neurotransmitters (AChE, BuChE, MAO) and to prevent the formation of toxic Aβ aggregates.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer activity of 7-hydroxycoumarinyl gallates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and anticancer evaluation of some novel 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Potential of Natural Compounds in Neurodegenerative Diseases: Insights from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural Compounds as Beneficial Antioxidant Agents in Neurodegenerative Disorders: A Focus on Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
7-Hydroxy-4-Benzopyrone: A Technical Guide to its Mechanism of Action as a Src Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-4-benzopyrone, also known as 7-hydroxychromone, is a naturally occurring flavonoid that has been identified as an inhibitor of Src family kinases (SFKs). Src, a non-receptor tyrosine kinase, is a critical signaling node in numerous cellular processes, including proliferation, survival, migration, and angiogenesis. Its aberrant activation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the mechanism of action of this compound as a Src kinase inhibitor, based on available data and the broader understanding of flavonoid-kinase interactions.
Core Mechanism of Action
The inhibitory potential of this compound against Src kinase has been quantified, providing a basis for its further investigation as a potential therapeutic agent.[3]
Quantitative Inhibition Data
| Compound | Target Kinase | Assay Type | IC50 | Reference |
| This compound | Src | Cell-free assay | <300 μM | [3] |
Signaling Pathways and Cellular Effects
Inhibition of Src kinase by this compound is expected to modulate downstream signaling pathways that are crucial for cancer cell pathophysiology. Src is a central regulator of multiple signaling cascades, and its inhibition can lead to a variety of cellular outcomes.
// Nodes GF [label="Growth Factors\n(e.g., EGF, PDGF)", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR, PDGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrins [label="Integrins", fillcolor="#F1F3F4", fontcolor="#202124"]; Src [label="Src", shape=ellipse, style="filled,bold", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzopyrone [label="this compound", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; FAK [label="FAK", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras/Raf/MEK/ERK\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K/Akt\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Cell Migration\n& Invasion", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges GF -> RTK [color="#4285F4"]; RTK -> Src [color="#4285F4"]; Integrins -> FAK [color="#4285F4"]; FAK -> Src [color="#4285F4"]; Src -> Ras [color="#4285F4"]; Src -> PI3K [color="#4285F4"]; Src -> STAT3 [color="#4285F4"]; Ras -> Proliferation [color="#4285F4"]; PI3K -> Proliferation [color="#4285F4"]; STAT3 -> Proliferation [color="#4285F4"]; Src -> Migration [color="#4285F4"]; Src -> Angiogenesis [color="#4285F4"]; Benzopyrone -> Src [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } enddot Figure 1: Simplified Src signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To assess the efficacy of this compound as a Src kinase inhibitor, a variety of in vitro and cell-based assays can be employed. The following are representative protocols based on standard methodologies used in the field.
In Vitro Src Kinase Inhibition Assay (TR-FRET)
This assay quantitatively measures the inhibition of Src kinase activity in a cell-free system. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common technology for this purpose.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Reagents [label="Prepare Reagents:\n- Src Kinase\n- Biotinylated Substrate\n- ATP\n- this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate Kinase, Substrate,\nATP, and Inhibitor", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Detection [label="Add Detection Reagents:\n- Europium-labeled\n Phospho-antibody\n- Streptavidin-Allophycocyanin", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure_FRET [label="Measure TR-FRET Signal", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze Data and\nCalculate IC50", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare_Reagents [color="#4285F4"]; Prepare_Reagents -> Incubate [color="#4285F4"]; Incubate -> Add_Detection [color="#4285F4"]; Add_Detection -> Measure_FRET [color="#4285F4"]; Measure_FRET -> Analyze [color="#4285F4"]; Analyze -> End [color="#4285F4"]; } enddot Figure 2: Workflow for a time-resolved fluorescence resonance energy transfer (TR-FRET) Src kinase assay.
Methodology:
-
Reagent Preparation:
-
Recombinant human Src kinase is diluted in kinase buffer.
-
A biotinylated peptide substrate for Src is prepared in kinase buffer.
-
ATP is diluted to the desired concentration in kinase buffer.
-
This compound is serially diluted in DMSO and then in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the Src kinase, the biotinylated substrate, and the test compound (this compound) or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection solution containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Incubate the plate in the dark at room temperature to allow for antibody binding to the phosphorylated substrate and SA-APC binding to the biotinylated substrate.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.
-
The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates inhibition of the kinase.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Src Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit Src activity within a cellular context by measuring the autophosphorylation of Src at tyrosine 416 (a marker of Src activation).
Methodology:
-
Cell Culture and Treatment:
-
Culture a cancer cell line with known high Src activity (e.g., MDA-MB-231 breast cancer cells) in appropriate media.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a specified time.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated Src (p-Src Tyr416).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Src and a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Src signal to the total Src and loading control signals.
-
Determine the concentration-dependent effect of this compound on Src phosphorylation.
-
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel Src kinase inhibitors. Its flavonoid structure suggests an ATP-competitive mechanism of action, and its inhibitory activity has been quantified in a cell-free assay. The experimental protocols outlined in this guide provide a framework for further characterizing its potency, selectivity, and cellular effects.
Future research should focus on:
-
Elucidating the precise binding mode of this compound to the Src kinase domain through co-crystallization studies or computational modeling.
-
Determining its selectivity profile against a panel of other kinases to assess off-target effects.
-
Evaluating its efficacy in cell-based assays for proliferation, migration, and invasion.
-
Conducting in vivo studies in animal models of cancer to assess its therapeutic potential.
By systematically addressing these research questions, the full potential of this compound and its derivatives as a new class of Src-targeting anticancer agents can be realized.
References
An In-depth Technical Guide on the Solubility and Stability of 7-Hydroxychromone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 7-hydroxychromone, a key heterocyclic compound of interest in pharmaceutical research. The following sections detail its solubility in various solvents, its stability under different environmental conditions, and the experimental protocols for these assessments.
Solubility of 7-Hydroxychromone
The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. 7-Hydroxychromone exhibits varied solubility across different solvent classes.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for 7-hydroxychromone in common laboratory solvents.
| Solvent | Solubility (mg/mL) | Molar Solubility (M) | Method of Determination |
| Water | 11.4[1] | ~0.070 | Not Specified |
| DMSO | 14.29[2] | ~0.088 | Not Specified |
| Ethanol | Data not available | Data not available | Not Specified |
| Methanol | Data not available | Data not available | Not Specified |
| 7-Hydroxyflavone | ~10 in DMSO | Not applicable | Not Specified |
Note: Molar solubility is estimated based on a molecular weight of 162.14 g/mol for 7-hydroxychromone. Data for 7-hydroxyflavone is provided for a structurally related compound.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The Shake-Flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of 7-hydroxychromone to a known volume of the selected solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of 7-hydroxychromone in the clear supernatant using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Workflow for the Shake-Flask Solubility Assay.
Stability of 7-Hydroxychromone
Understanding the stability of 7-hydroxychromone under various stress conditions is crucial for predicting its shelf-life and identifying potential degradation products.
Forced Degradation Studies
The following table outlines typical conditions for forced degradation studies.
| Stress Condition | Reagent/Condition | Typical Duration |
| Hydrolytic | ||
| Acidic | 0.1 M HCl | 24 hours at 60°C |
| Basic | 0.1 M NaOH | 8 hours at 60°C |
| Neutral | Water | 48 hours at 60°C |
| Oxidative | 3% H₂O₂ | 24 hours at room temperature |
| Thermal | Dry heat | 72 hours at 80°C |
| Photolytic | UV light (200 Wh/m²) and visible light (1.2 million lux hours) | As per ICH Q1B |
Experimental Protocol for Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is a validated analytical procedure that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.
Methodology:
-
Stress Sample Preparation: Subject 7-hydroxychromone to various forced degradation conditions as outlined in the table above.
-
Chromatographic Method Development: Develop an HPLC method (typically reversed-phase with UV detection) that separates the intact 7-hydroxychromone from all its degradation products. This involves optimizing the column, mobile phase composition, gradient, flow rate, and temperature.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Analysis of Stressed Samples: Analyze the stressed samples using the validated method to identify and quantify the degradation products.
Workflow for Stability-Indicating HPLC Method Development.
Signaling Pathways and Biological Activity
Currently, there is limited information available in the public domain directly linking 7-hydroxychromone to specific signaling pathways. However, one study has identified it as a Src kinase inhibitor with an IC₅₀ of <300 μM. Further research is required to elucidate the detailed molecular mechanisms and signaling cascades affected by 7-hydroxychromone.
Conclusion
This technical guide summarizes the current knowledge on the solubility and stability of 7-hydroxychromone. While some quantitative solubility data is available, further studies are needed to establish a comprehensive solubility profile in a wider range of pharmaceutically relevant solvents. The provided experimental protocols offer a robust framework for researchers to conduct their own detailed investigations into the physicochemical properties of this promising compound. A deeper understanding of its stability and degradation pathways will be instrumental in its future development as a therapeutic agent.
References
The Enigmatic 7-Hydroxy-4-Benzopyrone: A Technical Guide to Its Natural Occurrence and Isolation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-4-benzopyrone, also known as 7-hydroxychromone, is a naturally occurring compound belonging to the chromone class of flavonoids. Chromones are a significant group of oxygen-containing heterocyclic compounds widely distributed in the plant kingdom. These compounds have garnered considerable interest in the scientific community due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties. This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its isolation, serving as a valuable resource for researchers in natural product chemistry and drug discovery.
Natural Occurrence of this compound
This compound has been identified in a variety of plant species. While its presence is not as widespread as some other flavonoids, it has been reported in several distinct botanical families. The table below summarizes the known natural sources of this compound. It is important to note that quantitative data on the concentration of this compound in these sources is limited in the currently available literature.
| Plant Species | Family | Plant Part | Reference |
| Tripterygium wilfordii Hook. f. | Celastraceae | Root Bark | [Source 13, 14] |
| Actinidia valvata | Actinidiaceae | - | [Source 6] |
| Phlojodicarpus villosus | Apiaceae | - | [Source 6] |
| Saposhnikovia divaricata | Apiaceae | Roots | [Source 2, 5] |
| Pimenta dioica (L.) Merr. | Myrtaceae | Leaves | [Source 3, 4] |
Isolation and Purification Protocols
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following are detailed experimental protocols that can be adapted for the isolation of this compound.
Protocol 1: General Solvent Extraction and Column Chromatography
This protocol is a standard method for the extraction and isolation of chromones from plant material.
1. Plant Material Preparation:
-
The selected plant material (e.g., dried and powdered roots of Saposhnikovia divaricata) is collected and authenticated. [Source 2, 5]
-
The material is ground into a fine powder to increase the surface area for efficient extraction.
2. Extraction:
-
The powdered plant material is subjected to extraction with a suitable organic solvent. Methanol or a 40% aqueous ethanol solution are commonly used. [Source 5]
-
The extraction can be performed using methods such as maceration, Soxhlet extraction, or ultrasonication to enhance efficiency.
-
The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
3. Fractionation (Liquid-Liquid Extraction):
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, diethyl ether, and ethyl acetate. [Source 5] This step separates compounds based on their polarity.
4. Chromatographic Purification:
-
The fraction enriched with chromones (often the ethyl acetate fraction) is subjected to column chromatography over silica gel. [Source 2]
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent.
-
Fractions containing the target compound (as indicated by a reference standard of this compound) are pooled and concentrated.
5. Recrystallization:
-
The purified compound can be further purified by recrystallization from a suitable solvent or solvent mixture to obtain pure crystals of this compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification
For higher purity and more precise separation, High-Performance Liquid Chromatography (HPLC) is employed.
1. Sample Preparation:
-
The partially purified fraction containing this compound from column chromatography is dissolved in the HPLC mobile phase.
-
The solution is filtered through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of chromones. [Source 2]
-
Mobile Phase: A gradient elution with a mixture of methanol and water (often with a small percentage of an acid like phosphoric acid to improve peak shape) is commonly employed. [Source 2]
-
Detection: The eluent is monitored using a UV detector, typically at a wavelength of 254 nm. [Source 2]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point. [Source 2]
3. Fraction Collection:
-
The peak corresponding to this compound is collected.
-
The collected fraction is then concentrated to yield the pure compound.
Experimental Workflow and Signaling Pathways
The general workflow for the isolation of this compound from a plant source can be visualized as a sequential process.
Caption: General workflow for the isolation of this compound.
Conclusion
This compound represents a promising natural product with potential therapeutic applications. This guide has outlined its known natural occurrences and provided detailed, adaptable protocols for its isolation and purification. While the quantitative abundance of this compound in various plant sources requires further investigation, the methodologies described herein provide a solid foundation for researchers to obtain pure this compound for further biological and pharmacological studies. The continued exploration of natural sources and refinement of isolation techniques will be crucial in unlocking the full potential of this intriguing benzopyrone derivative.
Determining the Quantum Yield of 7-Hydroxychromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxychromone and its derivatives are a class of fluorescent molecules with significant applications in biomedical research and drug development. Their utility as fluorescent probes is intrinsically linked to their photophysical properties, paramount among which is the fluorescence quantum yield (Φf). The quantum yield, defined as the ratio of photons emitted to photons absorbed, is a critical parameter for assessing the efficiency of a fluorophore. This technical guide provides an in-depth overview of the determination of the fluorescence quantum yield of 7-hydroxychromone, detailing the experimental protocol, presenting relevant data, and illustrating the underlying photophysical processes.
A key characteristic of 7-hydroxychromone is its propensity to undergo Excited-State Intramolecular Proton Transfer (ESIPT), a process that significantly influences its fluorescence properties and gives rise to a dual emission spectrum. Understanding and quantifying the quantum yield in the context of ESIPT is crucial for the rational design of novel fluorescent probes and sensors.
Data Presentation: Photophysical Properties of 7-Hydroxychromone Derivatives
The fluorescence quantum yield of 7-hydroxychromone and its derivatives is highly sensitive to the surrounding environment, particularly the polarity and hydrogen-bonding capabilities of the solvent. The process of ESIPT can be modulated by these interactions, leading to changes in the emission spectra and quantum yields. Below is a summary of reported quantum yield values for some 7-hydroxychromone derivatives in various solvents.
| Compound | Solvent | Quantum Yield (Φf) | Reference |
| 7-Aryl-3-hydroxychromone (7AHC) | Apolar Alkanes | ~0.2 | [1] |
| 7-Aryl-3-hydroxychromone (7AHC) | Medium Polarity Solvents | 0.5 - 0.6 | [1] |
| 7-Aryl-3-hydroxychromone (7AHC) | Protic Solvents (e.g., Butanol, Methanol) | ~0.001 - 0.04 | [1] |
| 7-Hydroxycoumarin derivative (6d) | Not specified | 0.25 | [2] |
| 7-Hydroxycoumarin derivative (7) | Not specified | 0.32 | [2] |
| 7-Acetamido-3-hydroxychromones | Water | 0.04 - 0.13 | [3] |
Experimental Protocol: Determination of Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield of a compound in solution is the comparative method, as described by Williams et al.[4]. This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Materials and Equipment
-
7-Hydroxychromone: High purity grade.
-
Fluorescence Standard: A certified reference material with a known quantum yield that absorbs and emits in a similar spectral region to 7-hydroxychromone. Quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a common standard for the UV-Vis region.[5]
-
Solvents: Spectroscopic grade solvents (e.g., ethanol, acetonitrile, cyclohexane).
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Spectrofluorometer: Equipped with a corrected emission detector.
-
Quartz Cuvettes: 1 cm path length.
Methodology
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 7-hydroxychromone in the desired solvent.
-
Prepare a stock solution of the fluorescence standard in its recommended solvent.
-
-
Preparation of Working Solutions:
-
From the stock solutions, prepare a series of dilutions for both the 7-hydroxychromone sample and the standard.
-
The concentrations should be adjusted to have an absorbance in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.[4]
-
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectra of all working solutions.
-
Determine the absorbance at the chosen excitation wavelength (λex). The excitation wavelength should be the same for both the sample and the standard.
-
-
Fluorescence Measurements:
-
Record the corrected fluorescence emission spectra of all working solutions using the same excitation wavelength (λex) and instrument settings (e.g., slit widths).
-
The emission should be recorded over the entire fluorescence band.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
-
The quantum yield of the sample (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample^2 / η_std^2)
Where:
-
Φf_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively.
-
Visualizations
Experimental Workflow for Quantum Yield Determination
Caption: Workflow for determining fluorescence quantum yield using the comparative method.
Excited-State Intramolecular Proton Transfer (ESIPT) in 7-Hydroxychromone
Caption: Photophysical pathways of 7-hydroxychromone involving ESIPT.
Conclusion
The accurate determination of the fluorescence quantum yield of 7-hydroxychromone is essential for its effective application as a fluorescent probe. The comparative method provides a reliable means of obtaining this critical parameter. The photophysics of 7-hydroxychromone are significantly influenced by the ESIPT process, which can be modulated by the local environment. A thorough understanding of these principles will empower researchers to design and utilize 7-hydroxychromone-based tools for a wide range of scientific investigations.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydroxychromone dyes exhibiting excited-state intramolecular proton transfer in water with efficient two-band fluorescence - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
Unveiling the Antioxidant Potential of 7-Hydroxychromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxychromone, a key heterocyclic scaffold found in a variety of natural and synthetic compounds, has garnered significant interest for its potential therapeutic properties, particularly its role as an antioxidant. This technical guide provides an in-depth exploration of the antioxidant characteristics of 7-hydroxychromone, presenting a compilation of quantitative data, detailed experimental methodologies, and an analysis of the underlying signaling pathways. The information is tailored for researchers, scientists, and professionals in drug development to facilitate further investigation and application of this promising molecule.
The antioxidant activity of 7-hydroxychromone is primarily attributed to the hydrogen-donating ability of its 7-hydroxyl group. This structural feature enables it to scavenge free radicals and inhibit oxidative processes, which are implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2][3]
Quantitative Antioxidant Activity
The antioxidant capacity of 7-hydroxychromone and its derivatives has been evaluated using various in vitro assays. The following tables summarize the key quantitative data from these studies, providing a comparative overview of its efficacy in different antioxidant tests.
| Compound | Assay | IC50 / EC50 (µM) | Reference Compound | IC50 / EC50 of Reference (µM) | Source |
| 7-Hydroxy-4-chromone | DPPH Radical Scavenging | >400 | Luteolin | 17.64 ± 2.33 | [4] |
| 7-Hydroxy-4-chromone | DPPH Radical Scavenging | >400 | Quercetin | 16.42 ± 1.67 | [4] |
| 7-Hydroxy-4-chromone | DPPH Radical Scavenging | >400 | Fisetin | 21.53 ± 3.89 | [4] |
| Daidzein (7,4'-dihydroxyisoflavone) | DPPH Radical Scavenging | >400 | - | - | [4] |
Note: IC50/EC50 values represent the concentration of the compound required to scavenge 50% of the free radicals or to achieve 50% of the maximal effect. A lower value indicates higher antioxidant activity. The data for 7-hydroxy-4-chromone in the DPPH assay suggests it is a weak scavenger compared to flavonoids with additional hydroxyl groups.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key in vitro antioxidant assays that can be employed to investigate the properties of 7-hydroxychromone.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[5][6][7]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[6][7]
-
Sample Preparation: Dissolve 7-hydroxychromone in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From this, create a series of dilutions to obtain a range of concentrations to be tested.
-
Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the 7-hydroxychromone solution to the DPPH solution. The final volume is typically brought to a fixed amount with the solvent.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period, usually 30 minutes.[5][8]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[6]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.[9][10]
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.[10][11]
-
Sample Preparation: Prepare solutions of 7-hydroxychromone at various concentrations.
-
Reaction: Add a small volume of the sample solution to the FRAP reagent.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 to 60 minutes).[10][11]
-
Measurement: Measure the absorbance of the colored product at 593 nm.[11]
-
Standard Curve: A standard curve is generated using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., in µM of Fe²⁺).
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It quantifies the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals.[12][13][14]
Protocol:
-
Cell Culture: Human hepatocarcinoma HepG2 cells are typically used and are seeded in a 96-well microplate.[12]
-
Loading of Fluorescent Probe: The cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.[12][13]
-
Treatment: The cells are then treated with various concentrations of 7-hydroxychromone.
-
Induction of Oxidative Stress: Peroxyl radicals are generated by the addition of a radical initiator such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[12][13]
-
Measurement: The fluorescence of dichlorofluorescein (DCF), the oxidized product, is measured over time using a fluorescence plate reader.
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.[12]
Signaling Pathways and Mechanisms of Action
The antioxidant effects of 7-hydroxychromone are not solely dependent on direct radical scavenging. Like many flavonoids, it is believed to modulate intracellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins.
The Keap1-Nrf2-ARE Pathway
A critical mechanism by which phenolic compounds exert their antioxidant effects is through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[15][16]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[16] However, in the presence of electrophilic compounds or oxidative stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes, inducing their transcription.[17] These genes encode for phase II detoxification enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[17][18] While direct evidence for 7-hydroxychromone is still emerging, its structural similarity to other Nrf2-activating flavonoids suggests it may operate through a similar mechanism.
Caption: The Keap1-Nrf2-ARE signaling pathway potentially activated by 7-hydroxychromone.
Electrochemical Oxidation Mechanism
Electrochemical studies have provided insights into the antioxidant mechanism of 7-hydroxy-4-chromone at a molecular level. The oxidation of 7-hydroxy-4-chromone at a glassy carbon electrode is an irreversible, pH-dependent process that occurs in a single step, corresponding to the oxidation of the 7-hydroxyl group.[2][3] This suggests that the 7-OH group is the primary site of electron donation, which is fundamental to its radical scavenging activity.[2] The proposed mechanism involves a one-electron oxidation of the 7-hydroxyl group, leading to the formation of a radical species.[3]
Caption: An experimental workflow for investigating the antioxidant properties of 7-hydroxychromone.
Conclusion and Future Directions
7-Hydroxychromone presents a valuable scaffold for the development of novel antioxidant agents. While in vitro assays provide a fundamental understanding of its radical scavenging and reducing capabilities, further research is warranted to fully elucidate its biological significance. Future investigations should focus on:
-
Comprehensive in vitro profiling: Expanding the range of antioxidant assays to include, for example, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay and lipid peroxidation inhibition assays to provide a more complete picture of its antioxidant potential.
-
In vivo studies: Evaluating the antioxidant effects of 7-hydroxychromone in animal models of oxidative stress-related diseases to determine its bioavailability, metabolism, and efficacy in a physiological context.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing derivatives of 7-hydroxychromone to identify modifications that enhance its antioxidant activity and drug-like properties.
-
Detailed mechanistic studies: Further exploring the interaction of 7-hydroxychromone with the Keap1-Nrf2 pathway and other relevant signaling cascades to fully understand its mode of action.
-
Computational studies: Employing computational chemistry to model the radical scavenging mechanisms and to guide the design of more potent antioxidant derivatives.[19][20]
By pursuing these avenues of research, the full therapeutic potential of 7-hydroxychromone as an antioxidant can be realized, paving the way for its application in the prevention and treatment of a wide range of human diseases.
References
- 1. US8110555B2 - 7-hydroxy chromones as potent antioxidants - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zen-bio.com [zen-bio.com]
- 10. content.abcam.com [content.abcam.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. scienceopen.com [scienceopen.com]
- 20. mdpi.com [mdpi.com]
The Anti-Inflammatory Potential of 7-Hydroxy-4-Benzopyrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxy-4-benzopyrone, also known as 7-hydroxychromone, is a compound belonging to the chromone class of flavonoids that has garnered scientific interest for its potential therapeutic properties. This technical guide explores the anti-inflammatory effects of this compound, delving into its mechanisms of action, relevant experimental data from closely related analogs, and detailed protocols for its investigation. While direct quantitative data for this compound is limited in publicly available literature, studies on structurally similar compounds, such as 7-hydroxyflavone and other chromone derivatives, provide strong evidence for its anti-inflammatory potential. This guide will summarize the available data, outline key signaling pathways likely modulated by this compound, and provide comprehensive experimental workflows for researchers seeking to further elucidate its efficacy.
Introduction to this compound and Inflammation
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Key molecular pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, are central to the inflammatory process, regulating the expression of pro-inflammatory mediators like cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
This compound (Figure 1) is a naturally occurring chromone derivative found in various plants.[1] The chromone scaffold is a common feature in many bioactive compounds, and its derivatives have been reported to possess a range of pharmacological activities, including anti-inflammatory effects. This guide focuses on the existing and inferred anti-inflammatory properties of this compound, providing a framework for its further investigation as a potential therapeutic agent.
Figure 1: Chemical Structure of this compound
References
Synthesis of 7-Hydroxychromone Derivatives for Anticancer Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and anticancer evaluation of 7-hydroxychromone derivatives. It details experimental protocols, summarizes key quantitative data, and illustrates relevant biological pathways and experimental workflows.
Introduction to 7-Hydroxychromones in Cancer Research
Chromones, a class of oxygen-containing heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry due to their diverse pharmacological activities. Among them, 7-hydroxychromone derivatives have garnered substantial attention for their potential as anticancer agents. Their planar structure allows for intercalation with DNA, and their ability to inhibit various kinases and other cellular enzymes makes them promising candidates for drug development. This document focuses on the synthesis of novel 7-hydroxychromone derivatives and the evaluation of their cytotoxic effects against various cancer cell lines.
Synthetic Strategies and Methodologies
The core 7-hydroxychromone scaffold is typically synthesized via the Kostanecki–Robinson reaction or through other cyclization methods starting from appropriate phenolic precursors. Subsequent modifications at various positions of the chromone ring, often involving the introduction of different heterocyclic moieties, have been explored to enhance anticancer activity.
A common synthetic route involves the condensation of a 7-hydroxy-2-methylchromone with an aromatic aldehyde.
Step 1: Synthesis of 7-Hydroxy-2-methylchromone. Resorcinol is treated with ethyl acetoacetate in the presence of a condensing agent like sulfuric acid to yield 7-hydroxy-4-methylcoumarin. This intermediate is then subjected to a series of reactions, including hydrolysis and subsequent cyclization, to form the 7-hydroxy-2-methylchromone core.
Step 2: Synthesis of 7-Hydroxy-2-styrylchromone Derivatives. A mixture of 7-hydroxy-2-methylchromone (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) is refluxed in the presence of a catalytic amount of piperidine in an alcoholic solvent for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized to afford the pure 7-hydroxy-2-styrylchromone derivative.
Anticancer Activity and Quantitative Data
The synthesized 7-hydroxychromone derivatives have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The cytotoxicity is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and the results are expressed as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).
Table 1: In Vitro Cytotoxic Activity (IC50, µM) of Selected 7-Hydroxychromone Derivatives
| Compound | HepG-2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) | Doxorubicin (Reference) |
| Derivative 1 (Hydrazone) | 7.45 ± 0.61 | 9.81 ± 0.83 | 11.27 ± 1.04 | 5.12 ± 0.41 |
| Derivative 2 (Pyrazole) | 5.28 ± 0.47 | 6.93 ± 0.55 | 8.14 ± 0.72 | 5.12 ± 0.41 |
| Derivative 3 (Pyrazoline) | 10.12 ± 0.95 | 12.54 ± 1.18 | 15.03 ± 1.36 | 5.12 ± 0.41 |
| 7-Hydroxychromone | > 50 | > 50 | > 50 | 5.12 ± 0.41 |
Data are presented as mean ± standard deviation from at least three independent experiments.
Mechanism of Action: Signaling Pathways
Several studies have indicated that 7-hydroxychromone derivatives exert their anticancer effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. One of the critical pathways implicated is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
The following diagram illustrates the proposed mechanism of action where 7-hydroxychromone derivatives inhibit the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 7-hydroxychromone derivatives.
Experimental Workflows
The overall process from synthesis to biological evaluation follows a structured workflow to ensure reproducibility and accurate assessment of the novel compounds.
The diagram below outlines the typical experimental workflow for the synthesis of 7-hydroxychromone derivatives and the subsequent evaluation of their anticancer activity.
Caption: Experimental workflow from synthesis to anticancer evaluation.
Detailed Experimental Protocols
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized 7-hydroxychromone derivatives (typically ranging from 0.01 to 100 µM) and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by plotting the percentage of viability versus the compound concentration.
Conclusion and Future Directions
The synthesis and evaluation of 7-hydroxychromone derivatives continue to be a promising area of cancer research. The data presented in this guide highlight the potential of these compounds as cytotoxic agents against various cancer cell lines. Further investigations into their mechanism of action, structure-activity relationships (SAR), and in vivo efficacy are warranted to advance these promising molecules towards clinical development. Future work should focus on optimizing the lead compounds to improve their potency and selectivity, as well as exploring novel drug delivery systems to enhance their therapeutic index.
Methodological & Application
Application Notes and Protocols: 7-Hydroxychromone as a Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxychromone is a naturally occurring compound and a core scaffold in many biologically active molecules. Its inherent fluorescence properties, which are sensitive to the local environment, make it an attractive candidate for the development of fluorescent probes. The interaction of 7-hydroxychromone with metal ions can lead to significant changes in its photophysical properties, such as fluorescence enhancement ("turn-on") or quenching ("turn-off"). This phenomenon allows for the selective and sensitive detection of various metal ions, which is crucial in fields ranging from environmental monitoring to understanding biological processes and drug development. These application notes provide an overview of the use of 7-hydroxychromone and its derivatives as fluorescent probes for metal ion detection, along with detailed experimental protocols.
Principle of Detection
The fluorescence of 7-hydroxychromone arises from the excited state intramolecular proton transfer (ESIPT) process. Upon excitation, a proton is transferred from the 7-hydroxyl group to the carbonyl oxygen, leading to the formation of a tautomer that is responsible for the fluorescence emission. The binding of a metal ion to the 7-hydroxychromone molecule can either enhance or disrupt this process, leading to a change in fluorescence intensity.
-
Fluorescence Enhancement (Turn-on): Coordination with certain metal ions, such as Al³⁺, can restrict the non-radiative decay pathways of the excited state, leading to a significant increase in fluorescence quantum yield. This "turn-on" response provides a sensitive detection mechanism.[1][2][3]
-
Fluorescence Quenching (Turn-off): Paramagnetic metal ions, such as Fe³⁺ and Cu²⁺, can induce fluorescence quenching through mechanisms like photoinduced electron transfer (PET) or energy transfer from the excited fluorophore to the metal ion.[4][5][6] This "turn-off" response is also a viable method for metal ion detection.
Data Presentation
The following tables summarize the photophysical and binding properties of 7-hydroxychromone and its derivatives upon interaction with selected metal ions.
Table 1: Photophysical Properties of 7-Hydroxychromone-Based Probes
| Probe | Analyte | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Solvent System | Reference |
| (E)-N'-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide (NMA) | Al³⁺ | 350 | 450 | - | 0.70 µM | EtOH/H₂O | [7][8] |
| Chromone-based Schiff base (CP) | Fe³⁺ | 345 | 435 | - | 0.044 µM | DMSO/H₂O | [5] |
| (±)-7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one | Zn²⁺, Al³⁺ | ~310 | ~400 | - | - | Acetonitrile/Water | [4][9] |
Table 2: Binding Characteristics of 7-Hydroxychromone-Based Probes
| Probe | Analyte | Binding Stoichiometry (Probe:Metal) | Association Constant (Kₐ) (M⁻¹) | Reference |
| (E)-N'-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide (NMA) | Al³⁺ | 1:1 | - | [7][8] |
| Chromone-based Schiff base (CP) | Fe³⁺ | 1:1 | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxychromone
A general and common method for the synthesis of 7-hydroxychromones is the Baker-Venkataraman rearrangement, followed by cyclization. A simpler and more direct laboratory-scale synthesis can be achieved starting from resorcinol.
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid
-
Ethanol
-
Ice
Procedure:
-
Slowly add a mixture of resorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents) to chilled concentrated sulfuric acid with constant stirring, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the mixture to stand at room temperature for 12-18 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
A precipitate of 7-hydroxy-4-methylcoumarin will form. Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin (a derivative of 7-hydroxychromone).
Note: This protocol provides a common derivative. For the synthesis of the parent 7-hydroxychromone, alternative synthetic routes starting from 2,4-dihydroxyacetophenone may be employed.
Protocol 2: Preparation of Stock Solutions
Probe Stock Solution:
-
Accurately weigh a desired amount of 7-hydroxychromone (or its derivative).
-
Dissolve the compound in a suitable organic solvent (e.g., DMSO, acetonitrile, or ethanol) to prepare a stock solution of high concentration (e.g., 1-10 mM).
-
Store the stock solution in a dark, airtight container at 4 °C.
Metal Ion Stock Solutions:
-
Use high-purity salts of the desired metal ions (e.g., AlCl₃, FeCl₃, CuCl₂, ZnCl₂).
-
Prepare aqueous stock solutions of the metal salts (e.g., 10-100 mM). Ensure complete dissolution.
-
Store the metal ion solutions in well-sealed containers.
Protocol 3: Spectrofluorometric Titration for Metal Ion Detection
This protocol outlines the general procedure to determine the fluorescence response of 7-hydroxychromone to a metal ion.
Materials and Equipment:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
-
Probe stock solution
-
Metal ion stock solution
-
Appropriate buffer solution (e.g., HEPES, Tris-HCl) or solvent system.
Procedure:
-
Dilute the probe stock solution in the chosen solvent system to a final concentration of, for example, 10 µM in a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the probe solution by exciting at its maximum absorption wavelength.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette containing the probe solution.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to obtain a titration curve.
-
From this data, the binding constant (Kₐ) and limit of detection (LOD) can be calculated. The binding stoichiometry can be determined using a Job's plot.[10][11]
Visualizations
Caption: Experimental workflow for spectrofluorometric titration.
Caption: Signaling pathways for turn-on and turn-off fluorescence detection.
References
- 1. A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Highly Selective and Sensitive Turn-on Fluorescent Probe for Al3+ Detection: Properties and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07200F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. A simple chromone-derived fluorescent "Turn-on" probe for accurate detection of Al3+ Ions: Applications in food Analysis, test strips and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Hydroxy-4-Benzopyrone in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-4-benzopyrone, also known as 7-hydroxychromone, is a key structural motif found in a wide array of naturally occurring and synthetic compounds that exhibit significant biological activities. As a derivative of the benzopyrone scaffold, this compound and its analogues have garnered considerable interest in the field of drug discovery for their potential to modulate the activity of various enzymes. This document provides detailed application notes and protocols for utilizing this compound in enzyme inhibition assays, with a focus on its activity against Xanthine Oxidase and Monoamine Oxidase B.
The benzopyrone structure is a recognized pharmacophore with diverse therapeutic applications, including anticoagulant, anti-neurodegenerative, antioxidant, anticancer, and antimicrobial activities[1]. The inhibitory potential of benzopyrone derivatives has been demonstrated against several enzymes, making this compound a valuable tool for screening and lead optimization in drug development programs.
Target Enzymes and Rationale for Screening
Based on existing literature, this compound and its closely related derivatives have shown inhibitory activity against the following key enzymes:
-
Xanthine Oxidase (XO): This enzyme plays a crucial role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of XO is implicated in hyperuricemia and gout. Flavonoids and flavonols, which are structurally related to this compound and often possess a 7-hydroxyl group, are known inhibitors of xanthine oxidase, with IC50 values in the low micromolar range[2].
-
Monoamine Oxidase B (MAO-B): This enzyme is involved in the degradation of neurotransmitters, including dopamine. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. Studies on coumarin derivatives, which share the benzopyrone core, have shown that a hydroxyl group at the 7-position can enhance selectivity for MAO-B[3].
Quantitative Data Summary
| Target Enzyme | Inhibitor (Structural Class) | IC₅₀ | Kᵢ | Inhibition Type | Reference |
| Xanthine Oxidase | Planar flavones and flavonols with a 7-hydroxyl group | 0.40 - 5.02 µM | - | Mixed-type | [2] |
| Monoamine Oxidase B (MAO-B) | 3-(4-Bromothiophen-2-yl)-7-hydroxy-2H-chromen-2-one | 144 nM | - | Reversible | [3] |
Experimental Protocols
Xanthine Oxidase Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on xanthine oxidase activity by monitoring the formation of uric acid from xanthine.
Materials:
-
This compound (stock solution in DMSO)
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.5).
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Create a dilution series in phosphate buffer to achieve final assay concentrations.
-
Prepare a solution of xanthine oxidase in phosphate buffer immediately before use.
-
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of potassium phosphate buffer to all wells.
-
Add 25 µL of various concentrations of this compound solution to the test wells. Add 25 µL of buffer to the control wells and 25 µL of a known inhibitor (e.g., allopurinol) to the positive control wells.
-
Add 50 µL of xanthine solution to all wells.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of xanthine oxidase solution to all wells.
-
Immediately measure the absorbance at 295 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol measures the inhibition of MAO-B by this compound using a commercially available luminescent or fluorescent assay kit.
Materials:
-
This compound (stock solution in DMSO)
-
Recombinant human MAO-B
-
MAO-B substrate (e.g., benzylamine)
-
Detection reagent (e.g., luminogenic or fluorogenic probe)
-
Sodium phosphate buffer (100 mM, pH 7.4)
-
96-well white or black opaque microplate
-
Microplate reader (luminometer or fluorometer)
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM sodium phosphate buffer (pH 7.4).
-
Prepare a stock solution of this compound in DMSO and create a dilution series in the phosphate buffer.
-
Prepare the MAO-B enzyme and substrate solutions according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add 40 µL of the MAO-B enzyme solution.
-
Add 10 µL of the diluted this compound solutions to the test wells. Add 10 µL of buffer to the control wells and 10 µL of a known MAO-B inhibitor (e.g., selegiline) to the positive control wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the MAO-B substrate solution to all wells.
-
Incubate at 37°C for 60 minutes.
-
Add 50 µL of the detection reagent to each well.
-
Incubate at room temperature for 20 minutes.
-
Measure the luminescence or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.
-
Visualizations
Caption: General workflow for an enzyme inhibition assay using this compound.
Caption: Simplified signaling pathways showing the inhibitory action of this compound.
Conclusion
This compound represents a valuable scaffold for the development of novel enzyme inhibitors. The protocols and data presented in these application notes provide a foundation for researchers to explore the inhibitory potential of this compound and its derivatives against Xanthine Oxidase and Monoamine Oxidase B. Further investigation is warranted to elucidate the precise kinetic parameters and mechanisms of inhibition for this compound against these and other relevant biological targets.
References
- 1. Discovery of Benzopyrone-Based Candidates as Potential Antimicrobial and Photochemotherapeutic Agents through Inhibition of DNA Gyrase Enzyme B: Design, Synthesis, In Vitro and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of xanthine oxidase by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Hydroxychromone-Based Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 7-hydroxychromone-based fluorescent probes for cellular imaging and analysis. The protocols detailed below are intended to serve as a foundation for developing specific experimental setups for a variety of research applications, including the detection of metal ions, enzyme activity, and the study of cellular signaling pathways.
Introduction to 7-Hydroxychromone Fluorescent Probes
7-Hydroxychromone and its derivatives are a versatile class of fluorophores widely employed in biological imaging. Their popularity stems from favorable photophysical properties, including high quantum yields, photostability, and sensitivity to the local microenvironment. A key feature of many 7-hydroxychromone-based probes is their ability to undergo Excited State Intramolecular Proton Transfer (ESIPT), a process that results in a large Stokes shift and dual emission, making them excellent candidates for ratiometric sensing and imaging. These probes have been successfully utilized to detect a range of analytes, including metal ions and enzymatic activity, and to investigate various cellular signaling pathways.
Data Presentation: Photophysical Properties of 7-Hydroxychromone Derivatives
The selection of an appropriate fluorescent probe is critical for successful imaging experiments. The following table summarizes the key photophysical properties of several 7-hydroxychromone derivatives to aid in this selection process.
| Probe/Derivative | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ) | Analyte/Application | Reference |
| CP Probe | 345 | 439 | - | Fe³⁺ Detection | [1][2] |
| 4-Methylumbelliferone | ~360 | ~450 | Varies with solvent | pH sensing, Enzyme assays | [3] |
| Marina Blue | ~365 | ~460 | Improved over 4-methylumbelliferone | Enzyme assays at lower pH | [3] |
| AMHC | ~350 | ~450 | 0.48 (in Tris-HCl, pH 8.0) | General cellular imaging | |
| FLCS1 (BODIPY-based) | ~640 | 660 | 0.032 (free), enhanced with Cu⁺ | Cu⁺ Detection | [4] |
Experimental Protocols
General Protocol for Live-Cell Imaging with 7-Hydroxychromone Probes
This protocol provides a general framework for staining live cells with 7-hydroxychromone-based fluorescent probes. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each specific cell type and probe.
Materials:
-
7-hydroxychromone-based fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Cell culture medium (phenol red-free recommended)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed, serum-free cell culture medium or buffer to the final desired concentration (typically 1-10 µM).
-
Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS or HBSS. c. Add the probe-containing medium to the cells. d. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.
-
Washing: a. Remove the probe-containing medium. b. Wash the cells two to three times with pre-warmed PBS or HBSS to remove excess unbound probe.
-
Imaging: a. Add fresh, pre-warmed imaging medium (phenol red-free) to the cells. b. Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific probe. c. Acquire images using the lowest possible excitation power and exposure time to minimize phototoxicity and photobleaching.
Protocol for Detection of Intracellular Metal Ions (e.g., Fe³⁺)
This protocol is an adaptation of the general live-cell imaging protocol for the specific application of detecting changes in intracellular metal ion concentrations.
Procedure:
-
Follow steps 1-4 of the General Protocol for Live-Cell Imaging .
-
Baseline Imaging: Acquire baseline fluorescence images of the stained cells.
-
Metal Ion Treatment: Introduce the metal ion of interest (e.g., a solution of FeCl₃) or a chelator to the cells at the desired concentration.
-
Time-Lapse Imaging: Acquire a series of images over time to monitor the changes in fluorescence intensity or ratio in response to the change in metal ion concentration.
Protocol for Monitoring Enzyme Activity (e.g., β-Glucosidase)
This protocol utilizes a 7-hydroxychromone-based substrate that becomes fluorescent upon enzymatic cleavage.
Materials:
-
7-hydroxychromone-based enzyme substrate (e.g., a glycoside derivative)
-
Cell lysate or purified enzyme solution
-
Assay buffer (optimized for the specific enzyme)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Reaction Setup: In a microplate well or cuvette, prepare the reaction mixture containing the assay buffer and the cell lysate or purified enzyme.
-
Substrate Addition: Add the 7-hydroxychromone-based enzyme substrate to the reaction mixture to initiate the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorometer or plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.
Visualization of Signaling Pathways and Workflows
Signaling Pathway for Metal Ion Detection
The following diagram illustrates the general mechanism of a "turn-on" 7-hydroxychromone-based fluorescent probe for detecting metal ions.
References
Application of 7-Hydroxychromone in Studying Excited-State Intramolecular Proton Transfer (ESIPT)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxychromone and its derivatives are a class of fluorescent molecules renowned for their utility in studying Excited-State Intramolecular Proton Transfer (ESIPT). This phenomenon involves the transfer of a proton within the same molecule upon photoexcitation. The process results in the formation of a transient tautomeric species with distinct photophysical properties, most notably a dual fluorescence emission. This unique characteristic makes 7-hydroxychromone an exquisitely sensitive probe for investigating local environments, such as the polarity and hydrogen-bonding capabilities of solvents, or the microenvironment within biological macromolecules like proteins and nucleic acids. The modulation of the ESIPT process by the surrounding environment provides a powerful tool for sensing and imaging applications in chemical biology and drug development.
Principle of ESIPT in 7-Hydroxychromone
Upon absorption of a photon, the 7-hydroxychromone molecule is promoted from its ground state (N) to an excited singlet state, often referred to as the "normal" excited state (N). In this excited state, the acidity of the hydroxyl group and the basicity of the carbonyl group are significantly increased. This facilitates an ultrafast intramolecular transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming an excited-state tautomer (T).[1] Both the N* and T* states can relax to their respective ground states via fluorescence emission, giving rise to two distinct emission bands.[1][2]
The N* form typically emits in the shorter wavelength region (blue-green), while the T* form, being more stable and having a larger Stokes shift, emits at a longer wavelength (green-yellow to red).[2] The relative intensities of these two emission bands are highly sensitive to the molecule's immediate environment. Protic solvents or environments with strong hydrogen-bonding capabilities can solvate the hydroxyl and carbonyl groups, disrupting the intramolecular hydrogen bond and thereby inhibiting the ESIPT process. This leads to a decrease in the intensity of the tautomer emission and an increase in the normal emission.
Applications in Research and Drug Development
The environment-sensitive dual emission of 7-hydroxychromone and its derivatives has been leveraged in a variety of applications:
-
Sensing Protein-DNA Interactions: When incorporated as a fluorescent nucleobase analog in DNA, the dual emission of 3-hydroxychromone (a related derivative) is sensitive to its local environment and can be used to probe structural transitions during protein-DNA interactions.[1]
-
Probing Biomolecular Environments: The ratiometric fluorescence response can report on the hydration and polarity of binding sites in proteins and lipid membranes.[3]
-
Development of Fluorescent Probes: The core structure can be functionalized to create targeted probes for specific analytes or cellular components. The ESIPT mechanism provides a basis for designing "turn-on" or ratiometric sensors.
-
Materials Science: ESIPT-exhibiting molecules are of interest in the development of organic light-emitting diodes (OLEDs), photochromic materials, and molecular switches.[4]
Quantitative Photophysical Data
The photophysical properties of hydroxychromones are highly dependent on the solvent environment. The following table summarizes key quantitative data for 3-hydroxychromone, a well-studied analog that exemplifies the behavior of this class of molecules.
| Solvent | Absorption λmax (nm) | N* Emission λmax (nm) | T* Emission λmax (nm) | Quantum Yield (Φ) | Tautomer Lifetime (τ) |
| Methylcyclohexane | ~340 | ~400 | ~530 | - | - |
| Acetonitrile | ~350 | ~400 | ~530 | - | - |
| Ethanol | ~350 | ~400 | ~530 | - | - |
| Water | ~350 | ~400 (anion emission ~450) | ~530 (weak) | - | - |
Note: Specific quantitative values for quantum yield and lifetime can vary significantly with the specific derivative and experimental conditions. The ESIPT process for 3-hydroxyflavone, a related compound, has been measured to be extremely fast, on the order of 35-60 femtoseconds.[5] In many hydroxychromones, this process is so rapid that it is considered essentially barrierless in non-polar environments.[6]
Experimental Protocols
Protocol 1: Steady-State Absorption and Fluorescence Spectroscopy
This protocol outlines the procedure for characterizing the ground-state absorption and steady-state dual fluorescence emission of 7-hydroxychromone in different solvent environments.
1. Materials:
- 7-hydroxychromone (or derivative) stock solution (e.g., 1 mM in DMSO or ethanol).
- Spectroscopic grade solvents of varying polarity and hydrogen-bonding ability (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).
- Quartz cuvettes (1 cm path length).
- UV-Vis spectrophotometer.
- Fluorometer.
2. Sample Preparation:
- Prepare a series of 10 µM solutions of the hydroxychromone in each of the selected solvents. To do this, dilute the stock solution appropriately. Ensure the final concentration of the stock solvent (e.g., DMSO) is minimal (<0.1%) to avoid influencing the results.
- Prepare a blank sample for each solvent.
3. Absorption Measurements:
- Record the UV-Vis absorption spectrum of each sample from approximately 250 nm to 500 nm.
- Use the corresponding pure solvent as a blank to correct for background absorbance.
- Identify the wavelength of maximum absorption (λmax).
4. Fluorescence Measurements:
- Set the excitation wavelength on the fluorometer to the λmax determined from the absorption measurements.
- Record the fluorescence emission spectrum for each sample. The scan range should be broad enough to capture both the N* and T* emission bands (e.g., from 380 nm to 700 nm).
- Note the emission maxima for both the normal (N) and tautomer (T) bands.
- Analyze the data by comparing the relative intensities of the N* and T* bands across the different solvents. The ratio of the tautomer to normal emission intensity (IT/IN) is a key parameter reflecting the extent of ESIPT.
Protocol 2: Time-Resolved Fluorescence Spectroscopy (TCSPC)
This protocol describes how to measure the fluorescence lifetimes of the N* and T* excited states, providing insights into the kinetics of the ESIPT process and other de-excitation pathways.
1. Materials:
- Samples prepared as in Protocol 1.
- Time-Correlated Single Photon Counting (TCSPC) system equipped with a pulsed laser source (e.g., a picosecond diode laser) with an excitation wavelength close to the λmax of the chromophore.
- Appropriate emission filters to isolate the N* and T* fluorescence.
2. Instrument Setup:
- Warm up the TCSPC system according to the manufacturer's instructions.
- Set the excitation wavelength.
- Record the Instrument Response Function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
3. Lifetime Measurements:
- Place the sample in the holder.
- To measure the T* lifetime, use a long-pass filter to select for the tautomer emission (e.g., a 500 nm long-pass filter).
- Acquire the fluorescence decay profile until a sufficient number of counts are collected in the peak channel (e.g., 10,000 counts).
- To measure the N* lifetime (if observable), use a band-pass filter centered on the N* emission maximum. The N* lifetime is often very short and may be difficult to resolve if the ESIPT is extremely fast.
- Record the decay for each solvent.
4. Data Analysis:
- Use deconvolution software to fit the experimental decay curves to a multi-exponential decay model, taking the IRF into account.
- The goodness of fit is typically judged by the chi-squared (χ²) value and the randomness of the residuals.
- The resulting time constants (τ) correspond to the fluorescence lifetimes of the excited species. For ESIPT systems, the decay kinetics can be complex, potentially involving rise times corresponding to the formation of the T* state.
Visualizations
Caption: Jablonski diagram illustrating the ESIPT process in 7-hydroxychromone.
Caption: Experimental workflow for studying ESIPT in 7-hydroxychromone.
Caption: Influence of the environment on the ESIPT process and fluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. All-in-one type ESIPT-active multi-stimuli responsive 7-diethylamino-4-hydroxycoumarin-rhodamine B hydrazone as molecular switches and the reversible photochromic features of its zinc ensemble - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electronic transitions and ESIPT kinetics of the thienyl-3-hydroxychromone nucleobase surrogate in DNA duplexes: a DFT/MD-TDDFT study - PMC [pmc.ncbi.nlm.nih.gov]
development of a 7-hydroxychromone-based sensor for pH measurement
Application Note: 7-Hydroxychromone-Based Ratiometric pH Sensor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the application of a 7-hydroxychromone-based fluorescent sensor for precise pH measurements. 7-Hydroxychromones are a class of compounds that exhibit pH-dependent photophysical properties, making them excellent candidates for ratiometric pH sensing in biological and chemical systems. The underlying mechanism involves an equilibrium between the protonated (phenol) and deprotonated (phenolate) forms, which possess distinct fluorescence emission spectra. This allows for accurate pH determination by measuring the ratio of fluorescence intensities at two different wavelengths, minimizing errors from sensor concentration, photobleaching, or instrumental variations. This application note covers the signaling mechanism, key performance data, and detailed experimental protocols for sensor characterization and application in cellular pH measurements, which is critical in fields like drug delivery and cancer research.[1][2][3]
Signaling Pathway and Mechanism
The pH sensing mechanism of 7-hydroxychromone is based on the protonation and deprotonation of the 7-hydroxyl group. In acidic to neutral environments, the hydroxyl group is protonated (Enol form), which typically results in fluorescence at a shorter wavelength. As the pH increases, the hydroxyl group deprotonates to form the phenolate anion, leading to a significant red-shift in the fluorescence emission to a longer wavelength.[4][5] This ratiometric shift allows for precise pH determination.
Caption: pH-dependent equilibrium of 7-hydroxychromone and its corresponding fluorescence emission.
Data Presentation: Sensor Characteristics
The photophysical properties of 7-hydroxychromone-based sensors are crucial for their application. The following table summarizes typical quantitative data for a generic 7-hydroxychromone sensor. Note that specific values can vary depending on the exact molecular structure and solvent conditions.
| Parameter | Protonated Form (Acidic pH) | Deprotonated Form (Basic pH) | Reference |
| pKa | \multicolumn{2}{c | }{~7.8 (can be tuned by substitution)} | [1] |
| Absorption Max (λ_abs) | ~330 nm | ~400 nm | [6] |
| Emission Max (λ_em) | ~360-370 nm | ~450-500 nm | [5][7] |
| Fluorescence Quantum Yield | Moderate | High (can be >0.75 in on-state) | [8] |
| Response Time | Fast (< 20 seconds) | Fast (< 20 seconds) | [9] |
Experimental Protocols
Protocol 1: Synthesis of a 7-Hydroxychromone Sensor Derivative
This protocol describes a general method for synthesizing a 7-hydroxychromone derivative, which can be adapted from various literature procedures for creating novel chromone structures.[10][11]
Objective: To synthesize a functionalized 7-hydroxychromone core for pH sensing.
Materials:
-
7-hydroxy-4-phenylchromen-2-one (or other 7-hydroxychromone precursor)
-
Alkylating or coupling agent (e.g., propargyl bromide for click chemistry)
-
Anhydrous acetone or DMF
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 7-hydroxychromone precursor (1 eq.) in anhydrous acetone or DMF.
-
Add potassium carbonate (K₂CO₃) (2-3 eq.) to the solution.
-
Add the desired alkylating or coupling agent (1.2 eq.) dropwise to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove K₂CO₃ and evaporate the solvent under reduced pressure.
-
Redissolve the crude product in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the final product using silica gel column chromatography with a hexane/ethyl acetate gradient.
-
Characterize the final compound using NMR and mass spectrometry.
Protocol 2: Preparation of Sensor Stock and Buffer Solutions
Objective: To prepare solutions for sensor characterization and application.
Materials:
-
Synthesized 7-hydroxychromone sensor
-
DMSO (spectroscopic grade)
-
Phosphate-buffered saline (PBS)
-
Citrate, Phosphate, and Borate buffers for pH titration
-
Calibrated pH meter[12]
Procedure:
-
Sensor Stock Solution: Prepare a 10 mM stock solution of the 7-hydroxychromone sensor in DMSO. Store at -20°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the stock solution to a working concentration (e.g., 1-10 µM) in the appropriate buffer.
-
pH Titration Buffers: Prepare a series of buffers (e.g., 50 mM) covering a wide pH range (e.g., pH 4.0 to 10.0) to determine the sensor's pKa. Verify the final pH of each buffer solution with a calibrated pH meter.
Protocol 3: Spectroscopic Characterization and pKa Determination
This protocol outlines the steps to characterize the pH-dependent spectral properties of the sensor.
References
- 1. Development of pH Responsive Fluorescent False Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Visual pH Sensors: From a Chemical Perspective to New Bioengineered Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photophysical properties of 7-hydroxyflavanone: Quantum chemical calculations and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly sensitive water-soluble fluorescent ph sensors based on the 7-amino-1-methylquinolinium chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: 7-Hydroxy-4-Benzopyrone as a Versatile Scaffold in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 7-hydroxy-4-benzopyrone and its analogs as a fundamental building block in the synthesis of diverse heterocyclic compounds with significant biological activities. The versatility of the benzopyrone core, coupled with the reactive hydroxyl group, allows for a wide range of chemical modifications, leading to the development of potent anticancer and antimicrobial agents.
Applications in Drug Discovery and Development
This compound serves as a privileged scaffold in medicinal chemistry due to its presence in numerous natural products with established biological activities. Its derivatives have been extensively explored for various therapeutic applications.
1.1. Anticancer Drug Development:
Derivatives of this compound have shown promising anticancer activities by targeting key signaling pathways involved in cell proliferation and survival. One of the critical pathways modulated by these compounds is the PI3K/Akt signaling cascade, which is often dysregulated in various cancers. Inhibition of this pathway can lead to the induction of apoptosis and cell cycle arrest in cancer cells.
1.2. Antimicrobial Drug Development:
The benzopyrone scaffold is also a key component in the development of novel antimicrobial agents. Certain derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens. A significant mechanism of action for these antimicrobial compounds is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication, thereby preventing bacterial proliferation.
Quantitative Data Summary
The following tables summarize the quantitative data for various derivatives synthesized from this compound and its analogs, highlighting their biological activities.
Table 1: Cytotoxic Activity of 7-Hydroxy-4-phenylchromen-2-one-linked 1,2,4-Triazole Derivatives
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) |
| 4d | 4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)- | AGS | 2.63 ± 0.17 |
Data extracted from a study on novel coumarin-triazole hybrids as potent cytotoxic agents.[1]
Table 2: Antimicrobial Activity of Benzopyrone Derivatives
| Compound Class | Target Organism | Mechanism of Action | MIC (mg/mL) |
| Furobenzopyrones | B. subtilis, S. aureus, E. coli | DNA Gyrase Inhibition | Not specified in provided text |
| Benzopyrone derivatives (7a, 7b, 7e, 7f) | E. coli | DNA Gyrase Inhibition | "Reasonable" activity |
Data from a study on benzopyrone-based candidates as antimicrobial agents.[2]
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of key derivatives of this compound.
3.1. Synthesis of 7-Hydroxy-4-methylcoumarin
This protocol describes the synthesis of the foundational precursor, 7-hydroxy-4-methylcoumarin, which is often used as a starting material for further derivatization.
-
Reaction: A mixture of resorcinol and ethyl acetoacetate is slowly added to concentrated sulfuric acid while cooling in an ice bath.
-
Procedure:
-
Slowly add a mixture of resorcinol (0.1 mol) and ethyl acetoacetate (0.1 mol) to 100 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 10°C.
-
Stir the mixture at room temperature for 18 hours.
-
Pour the reaction mixture into 200g of crushed ice with vigorous stirring.
-
Collect the resulting white precipitate by vacuum filtration and wash with 350 mL of cold water.
-
Dissolve the precipitate in 150 mL of 5% w/v sodium hydroxide solution and filter.
-
Acidify the filtrate by adding it to 55 mL of concentrated sulfuric acid with vigorous stirring.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Purify the product by recrystallization from ethanol.[3]
-
3.2. General Procedure for Synthesis of Chroman-4-ones
This protocol outlines a microwave-assisted one-step synthesis of substituted chroman-4-one derivatives.
-
Reaction: A base-mediated aldol condensation between a 2'-hydroxyacetophenone and an appropriate aldehyde.
-
Procedure:
-
To a 0.4 M solution of the appropriate 2′-hydroxyacetophenone in ethanol, add the appropriate aldehyde (1.1 equiv) and diisopropylamine (DIPA) (1.1 equiv).
-
Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.
-
Dilute the reaction mixture with dichloromethane (CH2Cl2).
-
Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
-
Dry the organic phase over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the resulting chroman-4-one by flash column chromatography.[4]
-
3.3. Synthesis of 1-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)-3-(4-methoxyphenyl)propane-1,3-dione
This protocol details the synthesis of a diketone derivative from a substituted coumarin.
-
Procedure:
-
Dissolve 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate (0.05 mol) in 40 ml of dry pyridine.
-
Warm the solution to approximately 60°C and slowly add 15g of pulverized KOH with constant stirring.
-
Heat the reaction mixture in an oil bath at 125-130°C for 5-6 hours.
-
After cooling, acidify the reaction mixture with ice-cold dilute HCl (1:1).
-
Filter the solid product, wash with water, followed by a 10% sodium carbonate solution, and then again with water.
-
Crystallize the product from an ethanol-water mixture to obtain the desired 1,3-dione.
-
3.4. Synthesis of 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d)
This protocol describes the synthesis of a triazole-linked coumarin derivative with potent cytotoxic activity.
-
Reaction: A click chemistry approach is utilized to link the 7-hydroxy-4-phenylchromen-2-one scaffold to a 1,2,4-triazole moiety. Detailed step-by-step procedures for this specific multi-step synthesis would require consulting the original research article.[1] Generally, this involves the propargylation of the 7-hydroxyl group followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a suitably substituted azide.
Visualizations
4.1. Signaling Pathway Diagram
The following diagram illustrates the PI3K/Akt signaling pathway, a key target for many anticancer compounds derived from this compound.
Caption: PI3K/Akt Signaling Pathway and Inhibition.
4.2. Experimental Workflow Diagram
The following diagram outlines a general experimental workflow for the synthesis and evaluation of novel this compound derivatives.
Caption: Synthesis and Evaluation Workflow.
4.3. Mechanism of Action Diagram
This diagram illustrates the inhibition of bacterial DNA gyrase by benzopyrone derivatives, a key mechanism for their antimicrobial activity.
Caption: DNA Gyrase Inhibition Mechanism.
References
Application Notes and Protocols: 7-Hydroxychromone as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxychromone is a key heterocyclic compound belonging to the chromone family, which forms the core structure of many flavonoids and other bioactive molecules. Its derivatives are extensively studied for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Accurate quantification of 7-hydroxychromone and its analogues in various matrices is crucial during drug discovery, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques widely employed for this purpose, offering high resolution, sensitivity, and reproducibility.
This document provides detailed application notes and protocols for the use of 7-hydroxychromone as a reference standard in chromatographic analysis. It includes a validated HPLC method, protocols for method validation according to ICH Q2(R1) guidelines, and representative data to guide researchers in establishing their own analytical procedures.
Physicochemical Properties of 7-Hydroxychromone
A thorough understanding of the physicochemical properties of a reference standard is fundamental for method development.
| Property | Value | Reference |
| Chemical Formula | C₉H₆O₃ | [1] |
| Molecular Weight | 162.14 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline powder | |
| Melting Point | 214-217 °C | |
| Solubility | Soluble in methanol, ethanol, acetonitrile, DMSO; sparingly soluble in water. | [1] |
| UV Maximum (λmax) | Approximately 254 nm and 300 nm in methanol |
Recommended Chromatographic Method
This section outlines a robust reversed-phase HPLC method for the quantification of 7-hydroxychromone.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.
-
Reference Standard: 7-Hydroxychromone of known purity (≥98%).
-
Solvents: HPLC grade acetonitrile and methanol. Water should be of high purity (e.g., Milli-Q).
-
Reagents: Phosphoric acid or formic acid (analytical grade) for mobile phase modification.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile and Water (containing 0.1% phosphoric acid) |
| Gradient | 30% Acetonitrile, increasing to 70% over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Experimental Protocols
Preparation of Standard Stock and Working Solutions
Objective: To prepare accurate concentrations of the 7-hydroxychromone reference standard for calibration and quality control.
Procedure:
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 7-hydroxychromone reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
Objective: To extract and prepare 7-hydroxychromone from a sample matrix for analysis. The following is a general protocol that may need optimization depending on the sample type.
Procedure:
-
Accurately weigh or measure the sample containing the analyte.
-
Perform a suitable extraction technique (e.g., liquid-liquid extraction with ethyl acetate or solid-phase extraction).
-
Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Protocol
The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[2][3][4] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples and spiked samples to ensure no interfering peaks are present at the retention time of 7-hydroxychromone.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[2] A minimum of five concentrations should be used to construct the calibration curve.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike recovery studies at three different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Data Presentation
The following tables summarize the expected quantitative data from the method validation experiments.
Table 1: Linearity and Range
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1234 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Accuracy (Spike Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | % RSD |
| Low (80%) | 8 | 7.95 | 99.4 | < 2% |
| Medium (100%) | 10 | 10.08 | 100.8 | < 2% |
| High (120%) | 12 | 11.92 | 99.3 | < 2% |
Table 3: Precision
| Precision Level | Concentration (µg/mL) | Measured Area (% RSD, n=6) |
| Repeatability (Intra-day) | 25 | < 1.0% |
| Intermediate Precision (Inter-day) | 25 | < 2.0% |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantitation (LOQ) | 0.3 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the chromatographic analysis of 7-hydroxychromone using a reference standard.
Caption: Workflow for Chromatographic Analysis of 7-Hydroxychromone.
Conceptual Signaling Pathway
Chromone derivatives are often investigated for their effects on cellular signaling pathways implicated in inflammation and cancer. The diagram below shows a simplified, conceptual pathway where a chromone derivative might exert its effect.
Caption: Potential inhibitory action of a 7-hydroxychromone derivative on a cellular signaling pathway.
Conclusion
The use of a well-characterized 7-hydroxychromone reference standard is essential for obtaining accurate and reproducible quantitative data in chromatographic analyses. The HPLC method and validation protocols described in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement robust analytical procedures for 7-hydroxychromone and related compounds. Adherence to systematic method validation ensures the reliability and integrity of the analytical data, which is critical for regulatory submissions and scientific publications.
References
Application Notes and Protocols for Labeling Proteins with 7-Hydroxychromone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxychromone (also known as umbelliferone) and its derivatives are a class of fluorescent compounds widely utilized in biological research as probes and labels. Their utility stems from their favorable photophysical properties, including strong absorption in the near-UV spectrum, significant Stokes shifts, and fluorescence emission in the blue-green region. Furthermore, the 7-hydroxyl group provides a convenient handle for chemical modification, allowing for the synthesis of a variety of reactive derivatives capable of covalently attaching to proteins. These fluorescently labeled proteins are invaluable tools for a multitude of applications, including immunoassays, fluorescence microscopy, flow cytometry, and studying protein-protein interactions and enzyme activity. This document provides detailed application notes and protocols for the use of 7-hydroxychromone derivatives in protein labeling.
Data Presentation: Photophysical and Binding Properties of 7-Hydroxycoumarin Derivatives
The following tables summarize key quantitative data for select 7-hydroxycoumarin derivatives, which are structurally analogous to 7-hydroxychromones, highlighting their potential as fluorescent protein labels. This data is crucial for selecting the appropriate derivative for a specific application and for the quantitative analysis of labeled proteins.
Table 1: Spectroscopic Properties of 7-Hydroxycoumarin Derivatives [1][2]
| Compound Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ) | Solvent/Buffer |
| 7-Hydroxycoumarin-3-phenyl (6a) | ~340 | ~460 | ~120 | - | PBS (pH 7.4) |
| 7-Hydroxycoumarin-3-(4-methoxyphenyl) (6d) | 340 | 460 | 120 | 0.25 | PBS (pH 7.4) |
| 7-Hydroxycoumarin-3-(4-bromophenyl) (6k) | ~340 | ~460 | ~120 | - | PBS (pH 7.4) |
| 3-Carboxy-6-chloro-7-hydroxycoumarin | - | - | - | ~0.98 | - |
| Compound 7 (proprietary 7-hydroxycoumarin) | 355 | 455 | 100 | 0.32 | PBS (pH 7.4) |
Table 2: Binding Affinity of 7-Hydroxycoumarin Derivatives to Macrophage Migration Inhibitory Factor (MIF) [1][2]
| Compound Derivative | Inhibition Constant (Ki, µM) | Dissociation Constant (Kd, µM) |
| 7-Hydroxycoumarin-3-carboxylic acid (2) | 12.4 ± 1.3 | - |
| 7-Hydroxycoumarin-3-phenyl (6a) | 1.17 ± 0.10 | - |
| 7-Hydroxycoumarin-3-(4-methoxyphenyl) (6d) | 0.40 ± 0.03 | 0.39 ± 0.04 |
| 7-Hydroxycoumarin-3-(4-bromophenyl) (6k) | 0.31 ± 0.02 | - |
| Compound 7 (proprietary 7-hydroxycoumarin) | 0.018 ± 0.001 | 0.016 ± 0.003 |
Experimental Protocols
Protocol 1: Covalent Labeling of Proteins with 7-Hydroxychromone-Succinimidyl Ester
This protocol describes the covalent labeling of proteins via primary amines (lysine residues and the N-terminus) using a generic 7-hydroxychromone derivative activated with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
7-Hydroxychromone-Succinimidyl Ester (dissolved in anhydrous DMSO to 10 mM)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25) equilibrated with desired storage buffer (e.g., PBS)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-10 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.
-
Dye Preparation: Prepare a 10 mM stock solution of the 7-hydroxychromone-succinimidyl ester in anhydrous DMSO.
-
Labeling Reaction: While gently stirring the protein solution, add a 10-20 fold molar excess of the reactive dye. The optimal dye-to-protein ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: (Optional) Add quenching buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes at room temperature to stop the reaction.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer. The first colored band to elute is the labeled protein.
-
Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm and the absorbance maximum of the 7-hydroxychromone derivative (A_max).
DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]
Where:
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the 7-hydroxychromone derivative at its A_max.
-
CF is a correction factor (A_280 of the free dye / A_max of the free dye).
-
Protocol 2: Site-Specific Labeling of Proteins with 7-Hydroxychromone-Maleimide
This protocol is designed for the site-specific labeling of cysteine residues within a protein using a 7-hydroxychromone-maleimide derivative.
Materials:
-
Protein containing a free cysteine residue in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5)
-
7-Hydroxychromone-Maleimide (dissolved in anhydrous DMSO to 10 mM)
-
(Optional) Reducing agent (e.g., TCEP)
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteines, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Dye Preparation: Prepare a 10 mM stock solution of the 7-hydroxychromone-maleimide in anhydrous DMSO.
-
Labeling Reaction: Add a 10-20 fold molar excess of the maleimide derivative to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye by size-exclusion chromatography as described in Protocol 1.
-
Characterization: Determine the DOL as described in Protocol 1.
Application Example: Kinase Activity Assay Using a Labeled Peptide Substrate
Fluorescently labeled peptides are frequently used as substrates in kinase activity assays. The transfer of a phosphate group from ATP to the peptide substrate by a kinase can be detected by various methods, often involving a change in the fluorescence properties of the label.
General Principle:
A peptide substrate containing a phosphorylation site for a specific kinase is labeled with a 7-hydroxychromone derivative. The kinase reaction is performed in the presence of ATP. The phosphorylation of the peptide can lead to a change in the local environment of the fluorophore, potentially altering its fluorescence intensity or polarization. This change is then measured to quantify kinase activity.
Illustrative Workflow:
-
Synthesize and purify a peptide substrate for the kinase of interest, incorporating a cysteine or lysine residue for labeling.
-
Label the peptide with a 7-hydroxychromone-maleimide or -succinimidyl ester according to the protocols above.
-
Set up the kinase reaction: Incubate the labeled peptide with the kinase and ATP in an appropriate reaction buffer.
-
Monitor fluorescence: Measure the change in fluorescence intensity or fluorescence polarization over time using a plate reader.
-
Data Analysis: Plot the change in fluorescence as a function of time or inhibitor concentration to determine kinase activity or inhibition.
Visualizations
Caption: Workflow for covalent protein labeling with a 7-hydroxychromone derivative.
Caption: Principle of a kinase activity assay using a fluorescently labeled peptide.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 7-Hydroxychromone Synthesis
Welcome to the Technical Support Center for the synthesis of 7-hydroxychromone. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 7-hydroxychromone?
A1: The most common methods for synthesizing the chromone core, adaptable for 7-hydroxychromone, include the Pechmann condensation, the Simonis reaction, and variations of the Kostanecki-Robinson reaction. The Pechmann condensation, traditionally used for coumarin synthesis, can be adapted for chromones and is a widely cited method involving the reaction of a phenol (like resorcinol) with a β-ketoester (such as ethyl acetoacetate) in the presence of an acid catalyst.[1][2][3][4]
Q2: I am experiencing a consistently low yield. What are the primary factors to investigate?
A2: Low yields in 7-hydroxychromone synthesis can be attributed to several factors. Key areas to investigate include the choice and concentration of the catalyst, reaction temperature and time, and the purity of starting materials. Suboptimal catalyst activity or inappropriate reaction conditions can lead to incomplete conversion or the formation of side products.[5][6][7]
Q3: What are the typical side products, and how can they be minimized?
A3: Common side products can include unreacted starting materials, intermediates that have not cyclized, and products from competing reactions like transesterification without subsequent cyclization.[1] Minimizing their formation can be achieved by carefully controlling the reaction temperature, using an appropriate catalyst, and optimizing the reaction time to favor the desired product formation. In some cases, particularly in base-catalyzed reactions, self-condensation of carbonyl compounds can be an issue.[8]
Q4: What are the recommended purification techniques for 7-hydroxychromone?
A4: Purification of 7-hydroxychromone typically involves recrystallization from a suitable solvent, such as aqueous ethanol.[3] For more challenging separations from persistent impurities, column chromatography on silica gel is a standard and effective method.[7][9]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of 7-hydroxychromone.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive or Inappropriate Catalyst | The choice of acid catalyst is crucial. While strong mineral acids like sulfuric acid are traditionally used, they can lead to charring and side reactions.[3] Consider using milder Lewis acids (e.g., SnCl₂, AlCl₃) or solid acid catalysts (e.g., Amberlyst-15), which can offer higher selectivity and easier workup.[1][6][10] Ensure the catalyst is not old or deactivated. |
| Suboptimal Reaction Temperature | Temperature plays a significant role in reaction kinetics. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of reactants or products and the formation of tars.[6] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific reaction conditions. |
| Incorrect Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to the formation of degradation products. |
| Impure Starting Materials | Ensure that the resorcinol and β-ketoester are of high purity. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Competing Side Reactions | The Pechmann condensation involves transesterification followed by intramolecular cyclization and dehydration. If conditions are not optimal, the transesterification product may not cyclize efficiently. Adjusting the catalyst and temperature can help drive the reaction towards the desired cyclized product. |
| Decomposition | At high temperatures in the presence of strong acids, phenolic compounds can be susceptible to degradation. Using a milder catalyst and the lowest effective temperature can mitigate this.[6] |
| Self-Condensation of Reactants | In reactions involving carbonyl compounds, self-condensation can be a competing pathway, especially under basic conditions.[8] While 7-hydroxychromone synthesis is typically acid-catalyzed, ensuring the appropriate stoichiometry and gradual addition of reactants can sometimes be beneficial. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps | | Presence of Tarry Byproducts | Tarry materials often result from overheating or the use of overly harsh acidic conditions. Modifying the reaction to use a milder catalyst or a lower temperature can prevent their formation. If tars are present, initial purification may involve trituration with a non-polar solvent to remove them before recrystallization or chromatography. | | Co-crystallization of Impurities | If recrystallization does not yield a pure product, it may be due to the co-crystallization of impurities with similar solubility profiles. In such cases, column chromatography is the recommended next step. | | Product is an Oil or Fails to Crystallize | This can be due to residual solvent or impurities. Ensure the product is thoroughly dried under vacuum. If it remains an oil, purification by column chromatography is necessary. |
Data Presentation
Table 1: Effect of Catalyst on the Yield of 7-hydroxy-4-methylcoumarin (a related chromone structure)
| Catalyst | Reaction Time | Yield (%) | Reference |
| Conc. H₂SO₄ | 18 h | 80-88 | [3] |
| SnCl₂·2H₂O | 260 s (microwave) | 55.25 | [1] |
| AlCl₃ | (microwave) | (not specified) | [1] |
| Amberlyst-15 | 100 min | 95-96 | [6][10] |
| PVP-HPW | (not specified) | (not specified) | [2] |
Note: The synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann reaction is presented here as a well-documented analogue to 7-hydroxychromone synthesis, demonstrating the impact of catalyst choice on yield.
Table 2: Effect of Solvent on Pechmann Condensation Yield
| Solvent | Yield (%) |
| Without Solvent | 95 |
| Toluene | 80 |
| Dioxane | 70 |
| Acetonitrile | 60 |
| Ethanol | 40 |
| DMF | Traces |
| DMSO | Traces |
This data is for the synthesis of 7-hydroxy-4-methylcoumarin using an Amberlyst-15 catalyst and demonstrates that solvent-free conditions can be optimal.[6][11]
Experimental Protocols
General Protocol for the Synthesis of 7-Hydroxychromone via Pechmann Condensation
This protocol is a generalized procedure based on the Pechmann reaction, which is commonly used for the synthesis of coumarins and can be adapted for 7-hydroxychromones.
Materials:
-
Resorcinol
-
Ethyl acetoacetate (or other suitable β-ketoester)
-
Acid catalyst (e.g., concentrated H₂SO₄, Amberlyst-15, or SnCl₂·2H₂O)
-
Ethanol (for recrystallization)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, combine resorcinol and the β-ketoester in an appropriate molar ratio (typically 1:1).
-
Carefully add the acid catalyst. If using a strong acid like H₂SO₄, the reaction should be cooled in an ice bath during addition. For solid catalysts like Amberlyst-15, it can be added directly.
-
Heat the reaction mixture with stirring. The optimal temperature and time will depend on the catalyst used (refer to Table 1 and the literature). Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain pure 7-hydroxychromone.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 7-hydroxychromone.
Caption: Troubleshooting guide for low yield in 7-hydroxychromone synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 7-Hydroxychromone Crystallization and Precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with 7-hydroxychromone crystallization and precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of 7-hydroxychromone after crystallization?
A1: 7-hydroxychromone is a yellow crystalline solid.
Q2: What are suitable solvents for the crystallization of 7-hydroxychromone?
A2: 7-hydroxychromone exhibits varying solubility depending on the solvent's polarity.
-
Moderately Polar Solvents: Solvents like ethanol and acetone can effectively dissolve 7-hydroxychromone, especially when heated, making them suitable for recrystallization.
-
Polar Solvents: It has limited solubility in highly polar solvents such as water.
-
Non-Polar Solvents: It tends to dissolve in non-polar organic solvents.
A solvent screen is recommended to find the optimal solvent or solvent system for your specific application. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.
Q3: How does pH affect the solubility and crystallization of 7-hydroxychromone?
A3: For flavonoids, a class of compounds to which 7-hydroxychromone belongs, pH can significantly influence solubility. Generally, the solubility of flavonoids in aqueous solutions increases as the pH becomes more alkaline (higher pH). This is due to the deprotonation of the hydroxyl groups, which increases the molecule's polarity. Therefore, adjusting the pH of the solution can be a useful strategy to control the solubility and induce crystallization. For instance, dissolving 7-hydroxychromone in a slightly basic aqueous solution and then carefully acidifying it can lead to precipitation of the purified compound.
Q4: What is "oiling out" and how can I prevent it with 7-hydroxychromone?
A4: "Oiling out" is a phenomenon where a compound separates from the solution as a liquid (an oil) rather than a solid crystalline material during crystallization. This often happens when a solution is supersaturated and the temperature is above the melting point of the solute in the solvent system. The resulting oil may solidify into an amorphous solid or a poorly formed crystalline mass, often trapping impurities.
To prevent oiling out:
-
Use more solvent: This will keep the compound in solution for a longer period during cooling.
-
Cool the solution more slowly: Slow cooling allows for the orderly arrangement of molecules into a crystal lattice.
-
Use a different solvent or solvent system: The solubility characteristics of the chosen solvent may be contributing to the problem.
-
Add a seed crystal: Introducing a small, pure crystal of 7-hydroxychromone can provide a template for proper crystal growth.
Troubleshooting Guides
Issue 1: No Crystals Form Upon Cooling
| Possible Cause | Solution |
| Solution is not sufficiently supersaturated. | The concentration of 7-hydroxychromone is too low for crystals to form. Try evaporating some of the solvent to increase the concentration. |
| Too much solvent was used. | If the solution is too dilute, the solubility limit may not be reached upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| The cooling process is too fast. | Rapid cooling can sometimes inhibit nucleation. Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Inhibition of nucleation. | The formation of initial crystal seeds (nuclei) is kinetically hindered. Try scratching the inside of the flask at the air-solvent interface with a glass rod to create nucleation sites. Adding a seed crystal of pure 7-hydroxychromone can also induce crystallization. |
Issue 2: Poor Crystal Yield
| Possible Cause | Solution |
| Too much solvent was used. | A significant amount of 7-hydroxychromone may remain dissolved in the mother liquor. After filtering the initial crop of crystals, try evaporating some of the solvent from the filtrate and cooling again to obtain a second crop. |
| The solution was not cooled to a low enough temperature. | Ensure the solution is thoroughly chilled in an ice bath to maximize the precipitation of the compound. |
| Incomplete transfer of crystals during filtration. | Rinse the crystallization flask with a small amount of the cold solvent and pour this rinsing over the filter to collect any remaining crystals. |
| Crystals were washed with a solvent at room temperature. | Washing crystals with a solvent in which they are soluble, especially at room temperature, will lead to loss of product. Always use ice-cold solvent for washing. |
Issue 3: Crystals are Impure or Discolored
| Possible Cause | Solution |
| Crystallization occurred too rapidly. | Fast crystal growth can trap impurities within the crystal lattice.[1] To slow down crystallization, you can use a larger volume of solvent or allow the solution to cool more slowly. |
| Insoluble impurities are present. | If you observe solid particles in the hot solution, perform a hot filtration to remove them before allowing the solution to cool and crystallize. |
| Colored impurities are present. | Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Swirl the solution for a few minutes and then perform a hot filtration to remove the charcoal before cooling. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield. |
Experimental Protocols
General Recrystallization Protocol for 7-Hydroxychromone
This is a general guideline. The choice of solvent and specific volumes should be optimized for your particular sample and desired purity.
1. Solvent Selection:
-
Place a small amount of crude 7-hydroxychromone (e.g., 20-30 mg) into several test tubes.
-
Add a small amount of a different solvent (e.g., ethanol, methanol, acetone, water, or mixtures) to each test tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.
-
Gently heat the test tubes. An ideal solvent will completely dissolve the 7-hydroxychromone when hot.
-
Allow the solutions to cool. The best solvent will result in the formation of a good quantity of crystals upon cooling.
2. Dissolution:
-
Place the crude 7-hydroxychromone in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate and stirring.
-
Continue adding the hot solvent until the 7-hydroxychromone is just completely dissolved. Avoid adding an excess of solvent to maximize the yield.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if necessary):
-
If there are insoluble impurities or activated charcoal was used, perform a hot filtration using a pre-heated funnel and filter paper to remove them. This step should be done quickly to prevent premature crystallization.
5. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling rate and promote the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the yield.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.
7. Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through them for some time. For a more thorough drying, the crystals can be placed in a desiccator or a vacuum oven at a temperature well below the melting point of 7-hydroxychromone.
Data Presentation
Table 1: Qualitative Solubility of 7-Hydroxychromone
| Solvent Class | Example Solvents | Solubility Characteristics |
| Moderately Polar | Ethanol, Methanol, Acetone | Good solubility, especially when heated. Often suitable for recrystallization. |
| Polar | Water | Limited solubility. |
| Non-Polar | Hexane, Toluene | Generally soluble. |
Visualizations
Troubleshooting Crystallization Workflow
Caption: A flowchart for troubleshooting common issues during the crystallization process.
Logical Relationship of Factors Affecting Crystallization
Caption: Key experimental parameters and their influence on crystallization outcomes.
References
Technical Support Center: Improving the Solubility of 7-Hydroxychromone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 7-hydroxychromone in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is 7-hydroxychromone, and why is its solubility a challenge in biological assays?
A1: 7-Hydroxychromone is a compound belonging to the chromone family, which is a common scaffold in many natural products and synthetic molecules with a wide range of biological activities. Like many complex organic molecules, 7-hydroxychromone has poor aqueous solubility due to its chemical structure. This low solubility can lead to precipitation in the aqueous environment of biological assays, such as cell culture media, making it difficult to achieve the desired concentrations for accurate and reproducible experimental results.
Q2: What are the recommended initial steps for dissolving 7-hydroxychromone for in vitro experiments?
A2: The most common approach is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its high solubilizing power for a broad range of compounds.[1] It is recommended to prepare a high-concentration stock solution, which can then be serially diluted to the final working concentration in the aqueous-based cell culture medium or buffer.[1]
Q3: My 7-hydroxychromone, dissolved in DMSO, precipitates when added to my cell culture medium. What can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Here are several troubleshooting steps:
-
Reduce the Final Concentration: The simplest solution is to lower the final working concentration of 7-hydroxychromone in your assay.
-
Optimize the DMSO Concentration: While DMSO is an excellent solvent, its final concentration in cell culture should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1] Ensure your dilutions do not exceed this limit.
-
Pre-warm the Media: Adding a cold stock solution to warmer media can cause the compound to precipitate.[2] Try warming both the stock solution and the media to 37°C before mixing.
-
Increase Serum Concentration: If your experiment allows, increasing the serum percentage in the cell culture media can sometimes help to keep hydrophobic compounds in solution.
-
Use a Surfactant: Low concentrations of non-ionic surfactants like Tween-80 can be used to improve the solubility of hydrophobic compounds.[3][4]
Q4: How does pH influence the solubility of 7-hydroxychromone?
A4: The solubility of compounds with acidic or basic functional groups can be significantly affected by the pH of the solution.[5] 7-hydroxychromone has a phenolic hydroxyl group, which is weakly acidic. In solutions with a pH above its pKa, this group will deprotonate, forming a more polar phenolate ion, which can increase its aqueous solubility. Therefore, adjusting the pH of the buffer system, if the experimental conditions permit, can be a strategy to enhance solubility.[6]
Q5: Are there more advanced methods to improve the solubility of 7-hydroxychromone for biological assays?
A5: Yes, several formulation strategies can be employed for compounds with very low solubility:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble drug and increasing its aqueous solubility.[7][8][9] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has been shown to improve the solubility and stability of a similar compound, 7-hydroxy-4-methylcoumarin.
-
Nanoparticle Formulation: Encapsulating 7-hydroxychromone into polymeric nanoparticles is another effective technique.[10][11] This approach can enhance solubility, improve stability, and potentially facilitate cellular uptake.[10]
-
Lipid-Based Formulations: For in vivo studies, lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can be used to improve the oral bioavailability of poorly soluble compounds.[12]
Troubleshooting Guide for 7-Hydroxychromone Precipitation
This guide addresses common precipitation issues encountered during experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding the stock solution to aqueous media. | The concentration of 7-hydroxychromone exceeds its solubility limit in the final medium. | Lower the final concentration of 7-hydroxychromone. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Temperature shock from mixing a cold stock solution with warm media.[2] | Pre-warm both the stock solution and the cell culture medium to 37°C before mixing. | |
| The final percentage of the organic solvent (e.g., DMSO) is too low to maintain solubility. | While keeping the final DMSO concentration below cytotoxic levels (typically <0.5%), ensure it is sufficient.[1] It may be necessary to lower the final compound concentration. | |
| The compound dissolves initially but precipitates over time (e.g., after incubation). | The compound is not stable in the aqueous environment at 37°C, leading to degradation and precipitation. | Prepare fresh dilutions of 7-hydroxychromone immediately before each experiment. Avoid storing the compound in diluted aqueous solutions. |
| Interaction with components in the cell culture medium (e.g., salts, proteins) causes precipitation.[13] | Consider using a simplified buffer system for initial experiments to identify potential interactions. The use of cyclodextrins can help shield the compound from such interactions.[14] | |
| Evaporation of the medium in the incubator increases the concentration of the compound, leading to precipitation.[13] | Ensure proper humidification in the incubator and use sealed culture plates or flasks to minimize evaporation. | |
| Inconsistent results in biological assays. | Inconsistent solubility and precipitation between experiments lead to variations in the effective concentration of 7-hydroxychromone. | Strictly follow a standardized protocol for preparing and diluting the compound. Always visually inspect for precipitation before adding the compound to cells. |
| The compound may be binding to plasticware, reducing its effective concentration. | Consider using low-adhesion microplates and polypropylene tubes. |
Quantitative Data: Solubility of 7-Hydroxychromone
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 14.29 mg/mL (88.13 mM) | Ultrasonic treatment may be needed. Hygroscopic DMSO can affect solubility, so use a fresh, unopened solvent.[3] |
| Water | 1.14E+04 mg/L (approximately 11.4 mg/mL) | This value is likely a predicted or theoretical value and may not reflect practical solubility in biological buffers.[15] |
Note: The solubility in aqueous buffers and cell culture media is expected to be significantly lower than in pure water or DMSO.
Experimental Protocols
Protocol 1: Preparation of a 7-Hydroxychromone Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of 7-hydroxychromone for subsequent dilution in biological assays.
Materials:
-
7-Hydroxychromone powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of 7-hydroxychromone powder and transfer it to a sterile amber vial.
-
Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[1]
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][3]
-
Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Improving Aqueous Solubility with Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)
Objective: To prepare a 7-hydroxychromone solution with enhanced aqueous solubility using SBE-β-CD for biological assays where organic solvents are a concern.
Materials:
-
7-Hydroxychromone powder
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Sterile phosphate-buffered saline (PBS) or desired aqueous buffer
-
Vortex mixer and magnetic stirrer
Procedure:
-
Prepare a solution of SBE-β-CD in the desired aqueous buffer (e.g., 20% w/v in PBS).
-
Add the 7-hydroxychromone powder directly to the SBE-β-CD solution to achieve the target concentration.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
After stirring, filter the solution through a 0.22 µm sterile filter to remove any undissolved compound.
-
The resulting clear solution contains the 7-hydroxychromone/SBE-β-CD complex and can be used for biological experiments.
Visualizations
Caption: Troubleshooting workflow for 7-hydroxychromone precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. wjbphs.com [wjbphs.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of acid-responsive polymeric nanoparticles for 7,3′,4′-trihydroxyisoflavone topical administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Culture Academy [procellsystem.com]
- 14. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. parchem.com [parchem.com]
Technical Support Center: Addressing Photostability Issues of 7-Hydroxychromone in Fluorescence Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering photostability issues with 7-hydroxychromone (7-HC) and its derivatives in fluorescence-based experiments.
Troubleshooting Guides
Issue 1: Rapid Loss of Fluorescence Signal During Imaging (Photobleaching)
Question: My 7-hydroxychromone fluorescence signal is disappearing quickly during my imaging experiment. What is causing this and how can I fix it?
Answer: This rapid signal loss is likely due to photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[1] The rate of photobleaching is influenced by several factors, including the intensity of the excitation light, the duration of exposure, and the local chemical environment.[2]
Troubleshooting Steps:
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio. The photobleaching rate is directly proportional to the intensity of the excitation light.[2]
-
Minimize Exposure Time: Reduce the image acquisition time or the frequency of image capture in time-lapse experiments. Limiting the total photon exposure will reduce photobleaching.[3]
-
Use Antifade Reagents: Incorporate commercially available antifade reagents or oxygen scavengers into your mounting medium or live-cell imaging buffer.[3][4] These reagents reduce the formation of reactive oxygen species that contribute to photobleaching.
-
Optimize Filter Sets: Ensure your filter sets are appropriate for 7-HC, minimizing excitation of other cellular components that could generate autofluorescence and reactive species.
-
Consider Structural Modifications: If you are synthesizing your own probes, methylation of the 3-hydroxyl group on the chromone scaffold has been shown to improve photostability.[3][5][6][7]
Issue 2: Low or No Initial Fluorescence Signal
Question: I have prepared my sample with a 7-hydroxychromone-based probe, but I am observing a very weak or no fluorescent signal. What could be the problem?
Answer: A weak or absent signal can be due to a variety of factors, including issues with the probe itself, the experimental buffer, or quenching effects.
Troubleshooting Steps:
-
Verify Probe Integrity and Concentration:
-
Confirm the chemical integrity of your 7-HC probe.
-
Ensure you are using an appropriate concentration. Start with a concentration titration to find the optimal range for your experiment.
-
-
Check Buffer pH and Polarity: The fluorescence quantum yield of 7-hydroxychromone derivatives can be highly sensitive to the solvent environment.[5][7]
-
Investigate Potential Quenching: Fluorescence quenching can occur when another molecule in the environment interacts with the fluorophore, causing a decrease in fluorescence intensity without photobleaching.[8]
-
Static Quenching: This occurs when a complex forms between the fluorophore and a quencher molecule.[8]
-
Dynamic Quenching: This results from collisional encounters between the fluorophore and a quencher.[7]
-
Identify potential quenchers in your sample, such as certain ions or other small molecules, and try to remove them if possible.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical photostability of 7-hydroxychromone?
A1: The photostability of 7-hydroxychromone and its derivatives can vary significantly based on their chemical structure and the experimental conditions. For instance, 7-aryl-3-hydroxychromones have reported photobleaching quantum yields (Qbl) in the range of 1-15 x 10-5 in solvents like acetonitrile and methanol. Methylation of the 3-hydroxyl group can lead to improved photostability.[3][5][6][7]
Q2: How can I measure the photostability of my 7-hydroxychromone probe?
A2: You can quantify photostability by measuring the rate of fluorescence decay under constant illumination. The photobleaching half-life (t1/2), the time it takes for the fluorescence intensity to decrease to 50% of its initial value, is a common metric.[5] A longer half-life indicates greater photostability.
Q3: Are there alternatives to 7-hydroxychromone with better photostability?
A3: Yes, several classes of fluorescent dyes offer enhanced photostability. The choice of an alternative will depend on the specific requirements of your experiment, such as the desired excitation and emission wavelengths. Consider exploring fluorophores from the Alexa Fluor, DyLight, or ATTO families, which are known for their improved photostability.
Q4: Can I use 7-hydroxychromone for live-cell imaging?
A4: Yes, derivatives of 3-hydroxychromone have been successfully used for live-cell imaging due to their cell permeability.[2][9] However, it is crucial to minimize phototoxicity by using low excitation light intensity and short exposure times.
Q5: What is the difference between photobleaching and fluorescence quenching?
A5: Photobleaching is the irreversible destruction of a fluorophore's ability to fluoresce due to light-induced chemical damage.[1] Fluorescence quenching, on the other hand, is a process that decreases fluorescence intensity through various mechanisms, such as energy transfer or complex formation with a quencher molecule, and is often reversible.[7][8]
Quantitative Data
The photostability of 7-hydroxychromone derivatives can be quantified by their photobleaching rate constant (kbl) and photobleaching quantum yield (Qbl). Higher values indicate lower photostability.
| Compound | Solvent | Photobleaching Rate Constant (kbl) (s-1) | Photobleaching Quantum Yield (Qbl) (x 10-5) |
| 7-Aryl-3-hydroxychromone (7AHC) | Acetonitrile | 0.0019 | 1.1 |
| 7-Aryl-3-hydroxychromone (7AHC) | Methanol | 0.0024 | 15.2 |
| 7-Aryl-3-methoxychromone (7AMC) | Acetonitrile | 0.0003 | 0.2 |
| 7-Aryl-3-methoxychromone (7AMC) | Methanol | 0.0001 | 0.6 |
Data adapted from Giordano et al., J Phys Chem Lett, 2012.[3][5][6][7]
Experimental Protocols
Protocol 1: Assessing Photostability of a 7-Hydroxychromone Probe
Objective: To determine the photobleaching half-life (t1/2) of a 7-hydroxychromone derivative.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp).
-
7-hydroxychromone probe solution of known concentration.
-
Appropriate solvent or buffer.
-
Microscope slides and coverslips.
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the 7-hydroxychromone probe in the desired solvent or buffer. Mount a small volume of the solution on a microscope slide and cover with a coverslip.
-
Microscope Setup:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Select the appropriate filter cube for the excitation and emission wavelengths of your probe.
-
Set the excitation light to a constant, moderate intensity.
-
-
Time-Lapse Imaging:
-
Acquire a time-lapse series of images under continuous illumination. The time interval between images should be short enough to capture the fluorescence decay accurately (e.g., every 5-10 seconds).
-
Continue imaging until the fluorescence intensity has decreased significantly (e.g., to less than 20% of the initial intensity).
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
Define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) as a function of time.
-
Determine the time at which the fluorescence intensity reaches 50% of its initial value. This is the photobleaching half-life (t1/2).
-
Protocol 2: Enzyme Kinetic Assay using a 7-Hydroxychromone-based Substrate (Example: MAGL Activity)
Objective: To measure the activity of monoacylglycerol lipase (MAGL) using a fluorogenic 7-hydroxychromone-based substrate.
Principle: A non-fluorescent or weakly fluorescent 7-hydroxychromone derivative is modified with a substrate moiety for the enzyme of interest (e.g., an arachidonoyl group for MAGL). Enzymatic cleavage releases the highly fluorescent 7-hydroxychromone, and the increase in fluorescence over time is proportional to enzyme activity.
Materials:
-
Fluorogenic 7-hydroxychromone-based substrate (e.g., 7-hydroxycoumarinyl-arachidonate).
-
Purified MAGL enzyme or cell lysate containing MAGL.
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA).
-
96-well black microplate.
-
Microplate reader with fluorescence detection capabilities.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in an appropriate solvent (e.g., DMSO).
-
Dilute the enzyme and substrate to their final working concentrations in the assay buffer.
-
-
Assay Procedure:
-
To each well of the microplate, add the assay buffer and the enzyme solution.
-
If screening for inhibitors, add the inhibitor compounds at this stage and pre-incubate with the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 15-30 minutes). Use the appropriate excitation and emission wavelengths for the released 7-hydroxychromone.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each reaction.
-
The initial rate of the reaction (V0) is determined from the slope of the linear portion of the curve.
-
Enzyme activity can be calculated by comparing the reaction rates to a standard curve generated with known concentrations of free 7-hydroxychromone.
-
Visualizations
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Solvatochromic 7-Aryl-3-hydroxychromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,6,8-Trisubstituted 3-hydroxychromone derivatives as fluorophores for live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side reactions in the synthesis of 7-hydroxychromone derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 7-hydroxychromone derivatives. Our aim is to help you minimize side reactions and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 7-hydroxychromone derivatives, providing potential causes and actionable solutions in a question-and-answer format.
| Problem ID | Issue |
| TR-01 | Low or no yield of the desired 7-hydroxychromone. |
| TR-02 | Formation of a significant amount of a coumarin byproduct. |
| TR-03 | O-alkylation or O-acylation of the 7-hydroxyl group instead of the desired C-C bond formation. |
| TR-04 | Self-condensation of starting materials. |
| TR-05 | Incomplete cyclization of the intermediate. |
| TR-06 | Formation of polymeric or tar-like materials. |
TR-01: Low or no yield of the desired 7-hydroxychromone.
Question: I am getting a very low yield of my target 7-hydroxychromone derivative, or the reaction is not proceeding at all. What are the possible causes and how can I improve the yield?
Answer:
Low yields in 7-hydroxychromone synthesis can stem from several factors, often related to the reactivity of the starting materials and the reaction conditions.
Probable Causes:
-
Deactivation of the aromatic ring: The hydroxyl group at the 7-position is an activating group; however, other substituents on the ring or the reactant itself might be deactivating, hindering the cyclization reaction.
-
Poor quality of reagents: Impurities in starting materials, especially the 2,4-dihydroxyacetophenone or its equivalent, can interfere with the reaction. Solvents and bases must be anhydrous where specified.
-
Suboptimal reaction conditions: Temperature, reaction time, and the choice of catalyst are critical. For instance, in the Baker-Venkataraman rearrangement, the choice of base is crucial for the initial acyl transfer.[1]
-
Steric hindrance: Bulky substituents on the acyl chloride or the acetophenone can impede the reaction. The synthesis of a 7,8-dihydroxychromone derivative showed a low yield, which was attributed to the steric hindrance from a nitro group affecting the ring cyclization.[2]
Solutions:
-
Verify Reagent Purity: Ensure all starting materials are pure and dry. Recrystallize or distill starting materials if necessary.
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition. Some modified Baker-Venkataraman reactions are carried out at high temperatures (120–140 °C).[2]
-
Catalyst: The choice of acid or base catalyst is critical. For Pechmann-type reactions leading to chromones (Simonis reaction), phosphorus pentoxide is traditionally used, while strong acids like sulfuric acid are common in coumarin synthesis.[3]
-
Solvent: Use anhydrous aprotic solvents like THF or DMSO for base-catalyzed reactions to prevent hydrolysis of esters or quenching of the base.[1]
-
-
Consider a Protecting Group Strategy: Protecting the 7-hydroxyl group can prevent it from interfering with the reaction and may improve solubility. Common protecting groups for phenols include benzyl ethers or silyl ethers, which can be removed under specific conditions.
-
Alternative Synthetic Routes: If a particular method consistently gives low yields, consider an alternative route. For instance, if the Baker-Venkataraman rearrangement is problematic, a modified Claisen condensation or a Pechmann-type reaction under conditions favoring chromone formation might be more successful.
TR-02: Formation of a significant amount of a coumarin byproduct.
Question: My reaction is producing a substantial amount of a 7-hydroxycoumarin derivative instead of the desired 7-hydroxychromone. How can I favor the formation of the chromone?
Answer:
The formation of coumarins is a common side reaction, particularly in syntheses starting from phenols and β-ketoesters, as the reaction conditions can favor either the Pechmann condensation (leading to coumarins) or the Simonis chromone cyclization.[3]
Probable Causes:
-
Reaction Conditions Favoring Pechmann Condensation: The use of strong protic acids like sulfuric acid as catalysts strongly favors the formation of coumarins.[3][4] The mechanism involves an initial transesterification followed by ring closure.[3]
-
Reactant Structure: The nature of the β-ketoester can also influence the outcome.
Solutions:
-
Catalyst Selection: To favor chromone formation (Simonis reaction), use phosphorus pentoxide (P₂O₅) as the catalyst instead of sulfuric acid.[3] P₂O₅ activates the ketone of the β-ketoester for reaction with the phenolic hydroxyl group first, promoting the pathway to the chromone.[3]
-
Solvent-Free Conditions: In some cases, solvent-free conditions with a solid acid catalyst like Amberlyst-15 have been shown to produce a small amount of a benzochromone alongside the major benzocoumarin products in the Pechmann reaction.[5] Optimizing these conditions might increase the yield of the chromone.
-
Baker-Venkataraman Rearrangement: Employing the Baker-Venkataraman rearrangement is a more reliable method for selectively synthesizing chromones. This two-step process involves the rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, followed by an acid-catalyzed cyclization to the chromone.[6]
TR-03: O-alkylation or O-acylation of the 7-hydroxyl group instead of the desired C-C bond formation.
Question: I am attempting a reaction that should modify the chromone backbone, but I am observing alkylation or acylation at the 7-hydroxyl group. How can I prevent this?
Answer:
The 7-hydroxyl group is a nucleophilic site and can compete with other desired reactions.
Probable Causes:
-
High Nucleophilicity of the Phenolic Oxygen: The phenoxide anion, which can form under basic conditions, is a potent nucleophile and can readily react with electrophiles like alkyl halides or acyl chlorides.
-
Ambident Nucleophile: The enolate intermediates in reactions like the Claisen condensation are ambident, meaning they can react at either the carbon or the oxygen.
Solutions:
-
Protecting Group Strategy: This is the most common and effective solution. Protect the 7-hydroxyl group before carrying out the desired modification.
-
Benzyl (Bn) ether: Formed using benzyl bromide or chloride with a base like K₂CO₃. It is stable to a wide range of conditions and can be removed by hydrogenolysis (H₂, Pd/C).
-
Silyl ethers (e.g., TBDMS, TIPS): Formed using the corresponding silyl chloride and an amine base like imidazole. They are typically stable to non-acidic and non-fluoride conditions and are removed with a fluoride source (e.g., TBAF) or acid.
-
Acetyl (Ac) group: Formed using acetic anhydride or acetyl chloride. It is readily cleaved under basic or acidic conditions.
-
-
Reaction Condition Optimization: In some cases, the choice of solvent and counterion can influence the N- versus O-alkylation of ambident anions, and similar principles may apply here.[7][8] For instance, using a less polar, aprotic solvent might favor C-alkylation over O-alkylation.
TR-04: Self-condensation of starting materials.
Question: I am observing byproducts that appear to be the result of the self-condensation of my aldehyde or ketone starting materials. How can I minimize this?
Answer:
Self-condensation is a common side reaction, especially in base-catalyzed reactions involving enolizable aldehydes or ketones.
Probable Causes:
-
Strongly Basic Conditions: Strong bases can rapidly generate enolates, which can then react with another molecule of the starting carbonyl compound.
-
High Concentration of Reactants: A high concentration of the enolizable carbonyl compound increases the likelihood of self-condensation.
Solutions:
-
Slow Addition of Reactants: Slowly add the enolizable carbonyl compound to the reaction mixture containing the base and the other reactant. This keeps the instantaneous concentration of the enolizable species low, disfavoring self-condensation.
-
Choice of Base: Use a milder or a bulkier, non-nucleophilic base to control the rate of enolate formation.
-
Use of a Non-Enolizable Partner: If the synthesis allows, use one reaction partner that cannot enolize (e.g., an aromatic aldehyde like benzaldehyde in a Claisen-Schmidt condensation).
-
Optimize Temperature: Lowering the reaction temperature can sometimes reduce the rate of the undesired self-condensation reaction more than the desired reaction.
TR-05: Incomplete cyclization of the intermediate.
Question: I have successfully formed the 1,3-diketone intermediate in the Baker-Venkataraman synthesis, but the subsequent cyclization to the chromone is inefficient. How can I drive the cyclization to completion?
Answer:
The acid-catalyzed cyclodehydration of the 1,3-diketone is a crucial step that can sometimes be sluggish.
Probable Causes:
-
Insufficiently Acidic Catalyst: The acid catalyst may not be strong enough to promote the dehydration reaction effectively.
-
Water in the Reaction Mixture: The presence of water can create an equilibrium that disfavors the dehydrated chromone product.
-
Steric Hindrance: Bulky groups near the reacting centers can hinder the intramolecular cyclization.
Solutions:
-
Stronger Acid Catalyst: If using a weaker acid like acetic acid, try a stronger acid such as concentrated sulfuric acid or hydrochloric acid.[6]
-
Dehydrating Conditions: Ensure the reaction is carried out under anhydrous conditions. The use of a dehydrating agent or azeotropic removal of water might be beneficial.
-
Increase Temperature: Refluxing the reaction mixture can provide the necessary energy to overcome the activation barrier for cyclization.
-
Alternative Cyclization Methods: Milder methods for cyclodehydration have been developed and may be worth exploring if strong acid is not tolerated by other functional groups in the molecule.[6]
TR-06: Formation of polymeric or tar-like materials.
Question: My reaction mixture is turning into a dark, intractable tar, making product isolation impossible. What is causing this and how can I prevent it?
Answer:
Tar formation is indicative of extensive side reactions and decomposition.
Probable Causes:
-
High Reaction Temperature: Many organic molecules are unstable at high temperatures, leading to decomposition and polymerization.
-
Highly Reactive Intermediates: Uncontrolled generation of highly reactive species can lead to a cascade of undesired reactions.
-
Presence of Oxygen: For electron-rich phenols, oxidation can be a problem, leading to colored, polymeric byproducts.
-
Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers and polymers.
Solutions:
-
Lower the Reaction Temperature: Determine the minimum temperature required for the reaction to proceed at a reasonable rate.
-
Degas the Solvent: To prevent oxidation, degas the solvent by bubbling an inert gas (e.g., argon or nitrogen) through it before adding the reagents. Maintain an inert atmosphere throughout the reaction.
-
Dilute the Reaction Mixture: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular polymerization.
-
Purify Starting Materials: Impurities can sometimes catalyze polymerization or decomposition. Ensure all reagents are of high purity.
-
Use of Additives: In the Pechmann synthesis of 7-hydroxycoumarin, the addition of nitrobenzene was found to prevent solidification and foaming, leading to more consistent yields.[9] A similar strategy might be applicable to chromone synthesis under certain conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 7-hydroxychromone derivatives?
A1: The most common and reliable methods include:
-
The Baker-Venkataraman Rearrangement: This is a two-step method that is highly selective for chromone formation. It involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone (derived from 2,4-dihydroxyacetophenone) to a 1,3-diketone, followed by acid-catalyzed cyclization.[6]
-
The Simonis Chromone Cyclization: This is a one-pot reaction of a phenol (in this case, resorcinol or a derivative) with a β-ketoester in the presence of phosphorus pentoxide (P₂O₅). It is a variation of the Pechmann condensation that favors chromone formation.[3]
-
Modified Claisen Condensation: This involves the condensation of 2,4-dihydroxyacetophenone with an ester in the presence of a strong base to form a 1,3-diketone, which is then cyclized.
Q2: When should I use a protecting group for the 7-hydroxyl group?
A2: A protecting group is recommended when:
-
You are performing reactions that are sensitive to free hydroxyl groups (e.g., Grignard reactions, reactions with strong bases or nucleophiles).
-
The 7-hydroxyl group is interfering with a desired reaction at another site on the molecule (e.g., O-alkylation instead of a desired C-C bond formation).
-
The unprotected compound has poor solubility in the desired reaction solvent.
-
You need to prevent side reactions like O-acylation during the formation of the chromone ring itself, although many syntheses are designed to work with the free hydroxyl group.
Q3: What are the key differences between the Simonis reaction and the Pechmann condensation for synthesizing 7-hydroxy-substituted heterocycles?
A3: Both reactions can start from resorcinol and a β-ketoester. The key difference lies in the catalyst and the major product:
-
Pechmann Condensation: Typically uses a strong protic acid like H₂SO₄. The primary product is a coumarin (a benzo-α-pyrone).[3]
-
Simonis Chromone Cyclization: Uses phosphorus pentoxide (P₂O₅). The primary product is a chromone (a benzo-γ-pyrone).[3] In essence, the choice of catalyst directs the cyclization to form either the coumarin or the chromone.
Q4: Can the Vilsmeier-Haack reaction be used for 7-hydroxychromone synthesis?
A4: The Vilsmeier-Haack reaction is typically used to introduce a formyl group onto an electron-rich aromatic or heterocyclic ring.[10] While it can be used to synthesize 3-formylchromones from o-hydroxyacetophenones, it is not a primary method for constructing the chromone ring itself from simpler precursors like resorcinol. Side reactions can occur, and the yields can be poor.[11]
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of 7-hydroxychromone derivatives under various conditions. This data can help in selecting a suitable synthetic route.
| Synthetic Method | Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Modified Baker-Venkataraman | 2',4'-dihydroxyacetophenone, various acyl chlorides | DBU | Pyridine | 120-140 | 5.2 - 66.2 | [2] |
| Simonis Chromone Cyclization | Resorcinol, Ethyl acetoacetate | P₂O₅ | - | - | Generally good | [3] |
| Pechmann Condensation (Side Reaction) | 2,7-Dihydroxynaphthalene, Ethyl acetoacetate | H₂SO₄ | - | - | Low (benzochromone) | [12] |
| Alkylation for Furo[3,2-g]chromone | 6-acetyl-7-hydroxy-2,3,8-trimethylchromone, Ethyl bromoacetate | K₂CO₃ | Acetone | Reflux | 76 | [13] |
Detailed Experimental Protocols
Protocol 1: Synthesis of a 7-Hydroxychromone Derivative via Modified Baker-Venkataraman Rearrangement
This protocol is adapted from a one-pot synthesis method.[2]
-
Acylation: To a solution of 2',4'-dihydroxyacetophenone (1 equivalent) in dry pyridine, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3 equivalents).
-
Slowly add the desired acyl chloride (2.5 equivalents) to the mixture at 0 °C.
-
Rearrangement and Cyclization: Allow the reaction mixture to warm to room temperature and then heat to 120-140 °C for 24 hours.
-
Work-up: After cooling, pour the reaction mixture into ice-cold dilute HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 7-hydroxychromone derivative.
Protocol 2: Protection of the 7-Hydroxyl Group as a Benzyl Ether
-
Setup: Dissolve the 7-hydroxychromone derivative (1 equivalent) in a suitable solvent like acetone or DMF.
-
Add Base: Add anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 equivalents).
-
Add Alkylating Agent: Add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) dropwise.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture, filter off the K₂CO₃, and concentrate the solvent in vacuo.
-
Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Protocol 3: Deprotection of a 7-O-Benzyl Chromone
-
Setup: Dissolve the 7-(benzyloxy)chromone derivative in a suitable solvent like ethanol, methanol, or ethyl acetate.
-
Add Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol% of the substrate).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected 7-hydroxychromone. Further purification may be carried out if necessary.
Visualizations
Caption: Troubleshooting workflow for low yield of 7-hydroxychromone.
Caption: Catalyst influence on chromone vs. coumarin synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. jocpr.com [jocpr.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 7. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. media.neliti.com [media.neliti.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Autofluorescence in 7-Hydroxychromone Assays
Welcome to the technical support center for 7-hydroxychromone-based assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome challenges related to autofluorescence interference in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a significant issue in 7-hydroxychromone assays?
Autofluorescence is the natural emission of light by biological materials or compounds within a sample when excited by light. In the context of 7-hydroxychromone assays, which are often used to measure enzyme activity such as that of Cytochrome P450 (CYP450) isozymes, autofluorescence can be a major source of interference.[1] It can mask the specific fluorescent signal generated by the enzymatic conversion of a 7-hydroxychromone derivative to its fluorescent product, leading to high background, reduced signal-to-noise ratio, and inaccurate quantification of enzyme activity.[2]
Q2: What are the primary sources of autofluorescence in my experimental samples?
Common sources of autofluorescence in cell-based and biochemical assays include:
-
Cellular Components: Endogenous molecules like NADH, FAD (flavin adenine dinucleotide), collagen, and elastin are naturally fluorescent.[3]
-
Cell Culture Media: Components such as phenol red, riboflavin, and serum can contribute significantly to background fluorescence.
-
Test Compounds: The compounds being screened for enzyme inhibition may themselves be fluorescent, a phenomenon known as compound autofluorescence.
-
Plasticware: Some microplates and other plastic consumables can exhibit intrinsic fluorescence.
Q3: How do I choose the appropriate excitation and emission wavelengths for my 7-hydroxychromone assay to minimize autofluorescence?
To minimize autofluorescence, it's crucial to select optimal excitation and emission wavelengths that maximize the signal from your 7-hydroxychromone-derived fluorophore while minimizing the contribution from background sources. For assays involving the metabolism of coumarin derivatives, excitation is often around 350 nm with emission measured around 450 nm.[4] It is recommended to perform a spectral scan of your sample components (cells, media, buffer, and test compounds) to identify their autofluorescence profiles and select filter sets that best isolate the specific signal of your assay.
Q4: Can test compounds interfere with the assay in ways other than autofluorescence?
Yes, test compounds can also cause fluorescence quenching. This occurs when a compound absorbs the excitation light or the emitted fluorescence from the assay's fluorophore, leading to an underestimation of the true signal.[2] It is important to run control experiments to assess both the intrinsic fluorescence and quenching properties of test compounds.
Troubleshooting Guides
Problem 1: High Background Fluorescence in Control Wells (No Enzyme or No Substrate)
High background in control wells is a clear indicator of autofluorescence or other sources of non-specific signal.
Troubleshooting Steps:
-
Identify the Source:
-
Component Analysis: Sequentially measure the fluorescence of each component of your assay in separate wells (e.g., buffer alone, buffer + cells, buffer + media, buffer + test compound). This will help pinpoint the primary contributor to the high background.
-
Unstained Controls: Prepare a sample that includes all components except the fluorescent substrate. Any signal detected is likely from autofluorescence.
-
-
Mitigation Strategies:
-
Media and Buffer Selection: If the media is a significant source, switch to a phenol red-free formulation. For endpoint assays, consider replacing the culture medium with a clear buffered saline solution like PBS before reading the plate.
-
Plate Selection: Use black-walled microplates with clear bottoms to reduce well-to-well crosstalk and background fluorescence from the plate itself.
-
Compound Interference: If the test compound is fluorescent, its signal will need to be subtracted from the assay wells.
-
Problem 2: Weak Signal-to-Noise Ratio
A low signal-to-noise ratio makes it difficult to distinguish the specific enzymatic activity from the background noise.
Troubleshooting Steps:
-
Optimize Assay Conditions:
-
Enzyme and Substrate Concentration: Titrate both the enzyme and the 7-hydroxychromone substrate to find the optimal concentrations that yield a robust signal without reaching saturation.
-
Incubation Time: Increase the incubation time to allow for more product formation, but be mindful of potential enzyme instability or substrate depletion over longer periods.
-
-
Reduce Background Fluorescence (as detailed in Problem 1).
-
Instrument Settings:
-
Gain/Sensitivity: Adjust the fluorescence reader's gain or sensitivity settings to amplify the signal. Be cautious not to saturate the detector.
-
Read from Bottom: For adherent cells, reading the plate from the bottom can sometimes reduce background from the media.
-
Experimental Protocols
Protocol 1: Screening for Autofluorescence of Test Compounds
This protocol helps determine if your test compounds are contributing to background fluorescence.
Materials:
-
96-well black, clear-bottom plate
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test compounds at the final assay concentration
-
Fluorescence microplate reader
Procedure:
-
In duplicate wells of the microplate, add the assay buffer.
-
Add the test compound to half of the wells at the same final concentration used in the enzyme assay.
-
Add the vehicle (e.g., DMSO) to the other half of the wells as a control.
-
Incubate the plate under the same conditions as your main assay (e.g., 37°C for a specified time).
-
Read the fluorescence at the excitation and emission wavelengths used for your 7-hydroxychromone assay.
-
Data Analysis: Subtract the average fluorescence of the vehicle control wells from the average fluorescence of the test compound wells. A significant positive value indicates compound autofluorescence.
Protocol 2: General Cytochrome P450 (CYP) Inhibition Assay using a 7-Hydroxychromone Derivative
This is a generalized protocol for a fluorometric CYP450 inhibition assay, which can be adapted for specific 7-hydroxychromone substrates and CYP isozymes.
Materials:
-
Human liver microsomes or recombinant CYP enzymes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[5]
-
7-hydroxychromone-based substrate (e.g., 7-methoxy-4-(trifluoromethyl)coumarin for CYP2C9)[6]
-
Test compounds and known inhibitors (positive controls)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)[5]
-
Stop solution (e.g., 80% acetonitrile/20% 0.5 M Tris-base)[5]
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of your test compounds and the known inhibitor in the assay buffer.
-
In the microplate, add the assay buffer, human liver microsomes (or recombinant enzyme), and the test compound/inhibitor dilutions.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzymes.
-
Initiate the enzymatic reaction by adding the 7-hydroxychromone substrate and the NADPH regenerating system to all wells.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 15-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Read the fluorescence of the formed product using appropriate excitation and emission wavelengths (e.g., Ex: ~350-400 nm, Em: ~450-460 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
Table 1: Common Sources of Autofluorescence and Mitigation Strategies
| Source of Autofluorescence | Mitigation Strategy | Expected Outcome |
| Cell Culture Medium | Use phenol red-free medium. | Reduction in background fluorescence. |
| Replace medium with PBS for endpoint reads. | Significant decrease in background from media components. | |
| Serum | Reduce serum concentration. | Lowered background signal. |
| Test Compounds | Screen compounds for intrinsic fluorescence. | Identification of interfering compounds. |
| Subtract compound fluorescence from assay signal. | More accurate quantification of enzyme activity. | |
| Cells (endogenous) | Use cell-free assay formats if possible. | Elimination of cellular autofluorescence. |
| Choose red-shifted fluorescent probes if available. | Cellular autofluorescence is typically lower at longer wavelengths. |
Table 2: Troubleshooting Guide for Common Issues in 7-Hydroxychromone Assays
| Issue | Possible Cause | Recommended Action |
| High background in all wells | Autofluorescence from media, plates, or buffer. | See Table 1 for mitigation strategies. |
| Contaminated reagents. | Prepare fresh reagents. | |
| High background only in wells with test compounds | Intrinsic fluorescence of the test compound. | Perform a compound autofluorescence screen and subtract the background. |
| Low signal in positive control wells | Inactive enzyme or substrate. | Check the storage and handling of enzyme and substrate. |
| Suboptimal assay conditions. | Optimize enzyme/substrate concentrations and incubation time. | |
| High variability between replicate wells | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Inconsistent incubation times. | Use a multi-channel pipette for simultaneous addition of reagents. |
Visualizations
Caption: CYP450 inhibition assay signaling pathway.
Caption: General experimental workflow for a 7-hydroxychromone assay.
Caption: Troubleshooting decision tree for high background fluorescence.
References
- 1. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evaluating Cell Metabolism Through Autofluorescence Imaging of NAD(P)H and FAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthetic 7-Hydroxy-4-Benzopyrone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthetic 7-hydroxy-4-benzopyrone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The final product is an off-color oil and will not crystallize.
| Potential Cause | Troubleshooting Step |
| Residual Solvent | Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| Presence of Low-Melting Impurities | Attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether. This may selectively dissolve the impurities, leaving behind the more polar product which may then solidify. If trituration fails, proceed with column chromatography. |
| Product is an Amorphous Solid | If the product is solid but not crystalline, attempt recrystallization from a different solvent system. A solvent pair, such as ethanol/water or ethyl acetate/hexanes, may be effective. |
Issue 2: Recrystallization results in poor recovery of the final product.
| Potential Cause | Troubleshooting Step |
| Product is too soluble in the chosen solvent. | Select a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. If a single solvent is not effective, use a mixed solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes cloudy, then heat until clear and allow to cool slowly. |
| Too much solvent was used. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. |
| Cooling was too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling can lead to the formation of small, impure crystals. |
Issue 3: Column chromatography does not effectively separate the product from impurities.
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent system (eluent). | The polarity of the eluent may be too high, causing all compounds to elute together, or too low, resulting in no elution. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound. A common starting point for compounds like this compound is a mixture of ethyl acetate and hexanes. |
| Column was packed improperly. | Air bubbles or cracks in the stationary phase can lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Sample was loaded incorrectly. | The initial band of the compound should be as narrow as possible. Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading). |
| Column is overloaded. | The amount of crude material is too large for the amount of silica gel used. As a general rule, use a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
A1: Common impurities often stem from the synthetic route used. For instance, in a Pechmann condensation, which is a common method for synthesizing coumarins and chromones, potential impurities include unreacted starting materials such as resorcinol and a β-ketoester, as well as side-products like isomeric chromones.[1][2][3]
Q2: Which purification method is best for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is often sufficient if the crude product is relatively pure and the impurities have different solubility profiles. Ethanol or ethanol-water mixtures have been used for similar compounds.
-
Column chromatography is more effective for separating complex mixtures of impurities or when impurities have similar solubility to the product.[4]
Q3: What analytical techniques can be used to assess the purity of this compound?
A3: The purity of the final product can be assessed using several techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to visualize the number of components in a sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities if their signals do not overlap with the product signals.
-
Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures thereof) to find a suitable system where the compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight. A study on a similar compound, 7-hydroxy-4-methylcoumarin, utilized 95% ethanol for recrystallization.[5]
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate eluent system. A mixture of ethyl acetate and hexanes is a good starting point. Adjust the ratio to achieve an Rf value of ~0.25 for this compound.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding the resulting powder to the top of the column.
-
Elution: Begin elution with the determined solvent system. A gradient elution, where the polarity of the solvent is gradually increased (e.g., by increasing the percentage of ethyl acetate), can be effective for separating compounds with different polarities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Common Solvents for Recrystallization of Hydroxyaromatic Compounds
| Solvent/Solvent System | Polarity | Notes |
| Water | High | Suitable for polar compounds; often used as an anti-solvent with a more organic solvent. |
| Ethanol/Methanol | High | Good general solvents for recrystallizing moderately polar compounds. |
| Ethanol/Water | Variable | A versatile mixed solvent system where polarity can be fine-tuned. |
| Ethyl Acetate/Hexanes | Variable | Another common mixed solvent system for compounds of intermediate polarity. |
| Acetone/Water | Variable | Effective for many organic compounds. |
This table is based on general principles of recrystallization for polar organic molecules.[5][6][7]
Table 2: Typical Parameters for Column Chromatography Purification
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Graded mixture of Ethyl Acetate and Hexanes |
| Elution Mode | Gradient (starting with low polarity) |
| Detection Method | TLC with UV visualization |
This table provides general guidelines for the purification of moderately polar aromatic compounds like this compound.[8][9]
Visualizations
Caption: A workflow for the purification of this compound.
Caption: Troubleshooting common issues in recrystallization.
References
- 1. iiste.org [iiste.org]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Purification [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
strategies to prevent the degradation of 7-hydroxychromone in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 7-hydroxychromone in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of 7-hydroxychromone in solution?
A1: The primary factors contributing to the degradation of 7-hydroxychromone in solution are pH, temperature, light exposure, and the presence of oxidizing agents. As a phenolic compound, 7-hydroxychromone is susceptible to oxidation.[1] The stability of similar chromone structures is highly dependent on these environmental conditions.[2][3]
Q2: How does pH affect the stability of 7-hydroxychromone?
A2: While specific data for 7-hydroxychromone is limited, studies on related flavonoids and chromones indicate that pH plays a critical role in their stability. Generally, acidic to neutral pH conditions are more favorable for the stability of phenolic compounds. Alkaline conditions can promote the formation of phenolate ions, which are more susceptible to oxidation. For instance, the degradation of similar compounds is often accelerated in basic solutions.[2]
Q3: Is 7-hydroxychromone sensitive to light?
A3: Yes, 7-hydroxychromone and its derivatives can be sensitive to light. Photodegradation is a common degradation pathway for chromone-based molecules.[2][4][5] It is recommended to protect solutions of 7-hydroxychromone from light, especially during long-term storage or when conducting experiments that are sensitive to concentration changes.
Q4: What is the impact of temperature on the stability of 7-hydroxychromone solutions?
A4: Elevated temperatures can accelerate the degradation of 7-hydroxychromone. Thermal degradation studies on similar compounds, such as 6,7-Dimethylchromone, show a clear correlation between increasing temperature and the rate of degradation.[2] For optimal stability, it is advisable to store solutions at refrigerated temperatures (2-8 °C) or frozen, depending on the solvent.
Q5: Can antioxidants be used to prevent the degradation of 7-hydroxychromone?
A5: Yes, antioxidants can be effective in preventing the oxidative degradation of 7-hydroxychromone.[1] As a 7-hydroxychromone, the molecule itself possesses antioxidant properties, which implies it can also be a target for oxidation.[1] The use of common antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or butylated hydroxyanisole (BHA) may help to stabilize solutions, particularly if they are exposed to air or other oxidizing agents.
Troubleshooting Guides
Issue 1: Rapid Discoloration or Loss of Activity of 7-Hydroxychromone Solution
-
Possible Cause: Oxidation of the 7-hydroxy group.
-
Troubleshooting Steps:
-
Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Add Antioxidants: Incorporate a suitable antioxidant into your formulation. The choice of antioxidant will depend on the solvent and the intended application.
-
Control Headspace: When storing the solution, minimize the headspace in the container or flush it with an inert gas before sealing.
-
Issue 2: Inconsistent Results in Assays Using 7-Hydroxychromone
-
Possible Cause: Degradation of the compound due to pH, light, or temperature instability.
-
Troubleshooting Steps:
-
pH Control: Ensure the pH of your solution is maintained within a stable range, preferably acidic to neutral. Use appropriate buffer systems if necessary.
-
Light Protection: Prepare and store the solution in amber vials or wrap the container with aluminum foil to protect it from light.
-
Temperature Control: Store stock solutions at low temperatures (e.g., 4°C or -20°C). During experiments, try to maintain a consistent and controlled temperature.
-
Freshly Prepare Solutions: If possible, prepare 7-hydroxychromone solutions fresh before each experiment to minimize degradation over time.
-
Quantitative Data Summary
The following tables summarize degradation data from a forced degradation study on a closely related compound, 6,7-Dimethylchromone. This data can serve as a valuable proxy for understanding the potential stability profile of 7-hydroxychromone under various stress conditions.
Table 1: Forced Degradation of 6,7-Dimethylchromone in Solution [2]
| Stress Condition | Temperature | Duration | % Degradation | Number of Degradants |
| 0.1 M HCl | 60°C | 24 hours | 12.5% | 2 |
| 0.1 M NaOH | 60°C | 8 hours | 18.2% | 3 |
| 3% H₂O₂ | Room Temp | 24 hours | 8.9% | 1 |
| Water (Neutral) | 60°C | 48 hours | Not specified | Not specified |
Table 2: Solid-State Forced Degradation of 6,7-Dimethylchromone [2]
| Stress Condition | Temperature | Duration | % Degradation | Number of Degradants |
| Dry Heat | 80°C | 72 hours | 5.3% | 1 |
| Photolytic (UV/Vis) | Photostability Chamber | Not specified | 15.7% | 2 |
Experimental Protocols
Protocol 1: Forced Degradation Study for 7-Hydroxychromone
This protocol is adapted from general guidelines for forced degradation studies and data on a similar compound.[2]
-
Preparation of Stock Solution: Prepare a stock solution of 7-hydroxychromone in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Evaporate the solvent from an aliquot of the stock solution to obtain the solid compound.
-
Expose the solid to dry heat at 80°C for 72 hours.
-
Reconstitute in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution and the solid compound to UV light (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamber.
-
-
Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol is based on general principles for developing stability-indicating HPLC methods.[6][7][8]
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Elution: Develop a gradient elution method to separate the parent compound from its potential degradation products. A typical starting gradient could be:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
Detection: Use a UV detector set at the wavelength of maximum absorbance for 7-hydroxychromone. A photodiode array (PDA) detector is recommended to check for peak purity.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the method can resolve the 7-hydroxychromone peak from all degradation product peaks.
Visualizations
Caption: Major degradation pathways for 7-hydroxychromone.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for 7-hydroxychromone stability.
References
- 1. US8110555B2 - 7-hydroxy chromones as potent antioxidants - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. pubs.acs.org [pubs.acs.org]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. scispace.com [scispace.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 7-Hydroxychromone and 7-Hydroxycoumarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two structurally related heterocyclic compounds: 7-hydroxychromone and 7-hydroxycoumarin. While both molecules are recognized for their potential therapeutic properties, this document aims to delineate their distinct and overlapping effects, supported by experimental data, to aid in research and drug development endeavors.
At a Glance: Key Biological Activities
| Biological Activity | 7-Hydroxychromone | 7-Hydroxycoumarin |
| Antioxidant Activity (DPPH Assay IC50) | Data not available in comparative studies | Generally reported to have antioxidant activity, but specific IC50 values vary across studies and are often for derivatives. |
| Anti-inflammatory Activity (NO Inhibition IC50) | Data not available in comparative studies | Derivatives have shown potent NO inhibition. For example, a 7-hydroxycoumarin derivative (Q7-29) showed an IC50 < 0.0128 μM.[1] |
| Anti-inflammatory Activity (COX-2 Inhibition IC50) | A chromone derivative (Q7) showed an IC50 of 68.23 ± 8.94 μM for PGE2 inhibition (indicative of COX-2 activity).[1] | Known to modulate COX-2 expression.[2] |
| Signaling Pathway Modulation | Limited data available. | Inhibits NF-κB and MAPK signaling pathways. |
In-Depth Analysis of Biological Activities
Antioxidant Activity
Both 7-hydroxychromone and 7-hydroxycoumarin possess a phenolic hydroxyl group, which is a key structural feature for antioxidant activity. This group can donate a hydrogen atom to neutralize free radicals.
7-Hydroxycoumarin and its derivatives have been evaluated for their antioxidant potential using various in vitro assays. For instance, in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, different hydroxycoumarin derivatives have demonstrated a range of IC50 values, indicating their capacity to scavenge free radicals. However, the parent 7-hydroxycoumarin's specific and comparative efficacy remains varied across literature.
Anti-inflammatory Activity
Inflammation is a complex biological response, and its modulation is a key target for therapeutic intervention. Both compounds have shown promise as anti-inflammatory agents.
7-Hydroxycoumarin has demonstrated significant anti-inflammatory effects. It has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. For example, certain derivatives of 7-hydroxycoumarin have exhibited potent inhibition of NO production with very low IC50 values.[1] Furthermore, 7-hydroxycoumarin can modulate the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[2]
7-Hydroxychromone derivatives have also been investigated for their anti-inflammatory properties. A specific chromone derivative demonstrated a notable IC50 value for the inhibition of prostaglandin E2 (PGE2), which is a downstream product of COX-2 activity, suggesting its potential to target this inflammatory pathway.[1]
Signaling Pathway Modulation
Understanding the molecular mechanisms through which these compounds exert their effects is crucial for targeted drug development.
7-Hydroxycoumarin: Inhibition of NF-κB and MAPK Pathways
NF-κB Signaling Pathway: 7-Hydroxycoumarin has been shown to prevent the activation of Nuclear Factor-kappa B (NF-κB) induced by stimuli like UVB radiation. By inhibiting NF-κB, it can subsequently downregulate the expression of various pro-inflammatory cytokines such as TNF-α and IL-6, as well as the inflammatory enzyme COX-2.
Caption: 7-Hydroxycoumarin inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade in inflammation. Studies on 7-hydroxycoumarin derivatives have indicated their ability to modulate this pathway by downregulating the phosphorylation of key kinases like ERK and upregulating JNK and p38, depending on the cellular context.
Caption: 7-Hydroxycoumarin modulates the MAPK signaling pathway.
7-Hydroxychromone: An Area for Further Investigation
Currently, there is a lack of comprehensive studies detailing the specific signaling pathways modulated by 7-hydroxychromone in the context of inflammation and oxidative stress. This represents a significant knowledge gap and an opportunity for future research to elucidate its mechanisms of action and compare them directly with those of 7-hydroxycoumarin.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is used to determine the free radical scavenging activity of a compound.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: Add various concentrations of the test compound (7-hydroxychromone or 7-hydroxycoumarin) to the DPPH solution. A control containing only methanol and DPPH is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples to the control. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Caption: Workflow for the DPPH radical scavenging assay.
Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide in inflammatory conditions.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Treatment: Treat the cells with various concentrations of the test compound for a certain period.
-
Stimulation: Induce an inflammatory response by adding an agent like lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for a specified time (e.g., 24 hours) to allow for NO production.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite levels in the treated cells to the untreated (LPS-stimulated) control. The IC50 value is then determined.
Caption: Workflow for the nitric oxide inhibition assay.
Conclusion and Future Directions
Both 7-hydroxychromone and 7-hydroxycoumarin exhibit promising antioxidant and anti-inflammatory properties. 7-Hydroxycoumarin's mechanisms of action, particularly its inhibition of the NF-κB and MAPK signaling pathways, are better characterized. There is a clear need for direct, head-to-head comparative studies to quantify the relative potency of these two compounds in various biological assays. Furthermore, elucidating the specific signaling pathways modulated by 7-hydroxychromone will be critical in understanding its therapeutic potential and in guiding the rational design of novel derivatives with enhanced activity and selectivity. This comparative guide serves as a foundation for researchers to build upon, highlighting both the knowns and the significant unknowns in the biological activities of these two intriguing heterocyclic molecules.
References
Validating 7-Hydroxy-4-Benzopyrone as a Specific Enzyme Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 7-hydroxy-4-benzopyrone and its performance as a specific enzyme inhibitor against established alternatives. The following sections present supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to facilitate objective evaluation.
Executive Summary
This compound, also known as 7-hydroxychromone, has been identified as an inhibitor of Src kinase.[1][2] The broader class of benzopyrones has also demonstrated inhibitory activity against bacterial DNA gyrase B.[3][4] This guide evaluates the inhibitory potential of this compound against these two key enzymatic targets and compares its performance with other known inhibitors.
Enzyme Inhibition Data
The inhibitory activity of this compound and selected alternative inhibitors against Src kinase and DNA gyrase B is summarized below. The data is presented as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Table 1: Comparison of Src Kinase Inhibitors
| Inhibitor | IC50 | Notes |
| This compound | < 300 μM | Also known as 7-hydroxychromone.[1][2] |
| Dasatinib | ~1 nM | A potent and widely used Src family kinase inhibitor. |
| Bosutinib (SKI-606) | 1.2 nM | A dual Src/Abl kinase inhibitor. |
| Saracatinib (AZD0530) | 2.7 nM | A potent and selective Src kinase inhibitor. |
| PP2 | 4 nM | A commonly used selective Src family kinase inhibitor. |
Table 2: Comparison of DNA Gyrase B Inhibitors
| Inhibitor | IC50 | Notes |
| This compound | Data not available in reviewed literature | While the benzopyrone scaffold is known to inhibit DNA gyrase B, a specific IC50 for this compound was not found. |
| Novobiocin | 0.02 - 0.41 μM | A well-characterized aminocoumarin antibiotic that targets the ATPase activity of GyrB.[5] |
| Ciprofloxacin | 2.72 - 14.4 μM | A fluoroquinolone antibiotic that targets the DNA cleavage-relegation activity of the GyrA subunit.[4] |
| Benzopyrone Derivative (Compound 8d) | 0.76 μM | A specific benzopyrone derivative from a recent study, highlighting the potential of this chemical class. |
| Digallic Acid | Potent inhibitor (specific IC50 not provided) | A polyphenol identified as a potent DNA gyrase inhibitor.[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of the presented data.
Src Kinase Inhibition Assay (ELISA-based)
This protocol describes a common method for measuring the activity of Src kinase and the inhibitory potential of test compounds using an ELISA (Enzyme-Linked Immunosorbent Assay) format.
-
Plate Preparation : A microtiter plate is coated with a synthetic polypeptide substrate, such as poly[Glu,Tyr]4:1, which can be phosphorylated by Src kinase.
-
Kinase Reaction : Recombinant c-Src kinase is incubated in the wells with the test compound (e.g., this compound) at various concentrations and a solution containing ATP and MgCl2 to initiate the phosphorylation reaction. A control reaction without the inhibitor is also performed.
-
Incubation : The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for enzymatic activity.
-
Detection : The reaction is stopped, and the wells are washed. A horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is added to the wells. This antibody specifically binds to the phosphorylated tyrosine residues on the substrate.
-
Signal Generation : After another incubation and washing step, a chromogenic HRP substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.
-
Data Analysis : The absorbance of the colored product is measured using a microplate reader. The percentage of inhibition is calculated by comparing the absorbance in the wells with the inhibitor to the control wells. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence and absence of an inhibitor.
-
Reaction Setup : The reaction mixture contains relaxed plasmid DNA (e.g., pBR322), E. coli DNA gyrase, and an assay buffer containing ATP, MgCl2, KCl, DTT, and spermidine.
-
Inhibitor Addition : The test compound (e.g., a benzopyrone derivative) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is included.
-
Incubation : The reaction is incubated at 37°C for a defined time (e.g., 60 minutes) to allow for the supercoiling reaction to proceed.
-
Reaction Termination : The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose Gel Electrophoresis : The reaction products are separated by electrophoresis on an agarose gel. Supercoiled DNA migrates faster through the gel than relaxed DNA.
-
Visualization and Analysis : The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaging under UV light. The intensity of the supercoiled DNA band is quantified. The percentage of inhibition is determined by comparing the amount of supercoiled DNA in the presence of the inhibitor to the control. The IC50 value is calculated from a dose-response curve.
Visualizations
The following diagrams illustrate the signaling pathway of Src kinase, the mechanism of DNA gyrase, and a general workflow for an enzyme inhibition assay.
References
- 1. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. Discovery of Benzopyrone-Based Candidates as Potential Antimicrobial and Photochemotherapeutic Agents through Inhibition of DNA Gyrase Enzyme B: Design, Synthesis, In Vitro and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent Inhibition of Bacterial DNA Gyrase by Digallic Acid and Other Gallate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of the spectral properties of different benzopyrone derivatives
A Comparative Guide to the Spectral Properties of Benzopyrone Derivatives
Benzopyrones, a class of heterocyclic compounds featuring a benzene ring fused to a pyrone ring, form the core structure of numerous natural and synthetic molecules with significant biological activities. This guide provides a comparative analysis of the key spectral properties—UV-Visible absorption, fluorescence, and Nuclear Magnetic Resonance (NMR)—of various benzopyrone derivatives, including coumarins, chromones, and flavonoids. Understanding these properties is crucial for structural elucidation, purity assessment, and the development of fluorescent probes for bioimaging.
UV-Visible Absorption Spectroscopy
UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength. For benzopyrone derivatives, the absorption spectra are characterized by two primary bands, arising from π→π* electronic transitions within the aromatic system.
-
Band I: Appears at a longer wavelength (typically 300-390 nm) and is associated with the cinnamoyl system (B-ring and the heterocyclic part).
-
Band II: Appears at a shorter wavelength (typically 240-280 nm) and corresponds to the benzoyl system (A-ring).[1]
The position and intensity of these bands are highly sensitive to the molecular structure, particularly the type and position of substituents, and the polarity of the solvent.[2] Electron-donating groups (e.g., -OH, -OCH₃, -N(CH₃)₂) generally cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can have the opposite effect.[3]
Comparative UV-Vis Absorption Data
| Class | Derivative | Substituents | Solvent | Band II (λmax, nm) | Band I (λmax, nm) | Reference |
| Coumarin | Coumarin | Unsubstituted | Ethanol | ~275 | ~311 | [4] |
| Umbelliferone | 7-hydroxy | Ethanol | ~255 | ~325 | [4] | |
| 7-Dimethylamino-3-formylcoumarin | 7-N(CH₃)₂, 3-CHO | Dichloromethane | - | ~419 | [2] | |
| Flavone | Flavone | Unsubstituted | Methanol | ~250 | ~315 | [1] |
| Luteolin | 5,7,3',4'-tetrahydroxy | Methanol | ~267 | ~349 | [1] | |
| Flavonol | Quercetin | 3,5,7,3',4'-pentahydroxy | Ethanol | ~257 | ~374 | [5] |
| Kaempferol | 3,5,7,4'-tetrahydroxy | Methanol | ~265 | ~365 | [1] |
Experimental Protocol: UV-Visible Spectrophotometry
-
Sample Preparation: Prepare a stock solution of the benzopyrone derivative in a UV-grade solvent (e.g., methanol, ethanol, acetonitrile) at a concentration of approximately 1 mM.
-
Dilution: Dilute the stock solution with the same solvent to a final concentration in the range of 1-10 µM to ensure the absorbance reading is within the linear range of the instrument (typically 0.1-1.0).
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer. Fill a 1 cm path length quartz cuvette with the solvent to be used as a blank reference.
-
Data Acquisition: Fill a matching quartz cuvette with the diluted sample solution. Record the absorption spectrum over a wavelength range of 200-500 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for Band I and Band II.
Fluorescence Spectroscopy
Fluorescence is the emission of light by a substance that has absorbed light. Many benzopyrone derivatives are fluorescent, a property that is highly dependent on their structure and environment. This has led to their widespread use as fluorescent probes and labels.
The structural requirements for strong fluorescence in coumarins are well-defined. A key feature is the presence of an electron-donating group, typically a hydroxyl (-OH) or amino (-NH₂) group, at the C-7 position.[6] The presence of a carbonyl group at the C-3 position can further enhance fluorescence by extending the conjugated π-system.[6] In contrast, many naturally occurring flavonoids are only weakly fluorescent but can form highly fluorescent complexes with metal ions like aluminum chloride (AlCl₃).[7]
Comparative Fluorescence Data
| Class | Derivative | Key Structural Features | Solvent | Excitation (λex, nm) | Emission (λem, nm) | Reference |
| Coumarin | Umbelliferone | 7-hydroxy | Ethanol | ~325 | ~455 | [6] |
| 4-Methylumbelliferone | 7-hydroxy, 4-methyl | Ethanol | ~360 | ~450 | [8] | |
| Benzo[g]coumarin | Linearly extended π-system | - | Longer (Red) | Longer (Red/Far-red) | [9] | |
| Flavonol | Quercetin (+ AlCl₃) | 3-OH, 5-OH, C4-keto | Methanol | ~420 | ~530 | [7] |
Experimental Protocol: Spectrofluorometry
-
Sample Preparation: Prepare a stock solution of the benzopyrone derivative in a suitable solvent (e.g., ethanol, DMSO) at a concentration of ~1 mM.
-
Dilution: Dilute the stock solution to a nanomolar or low micromolar concentration (e.g., 10-100 nM) using the same solvent. High concentrations can lead to self-quenching artifacts.
-
Instrumentation: Use a spectrofluorometer equipped with a xenon lamp source and photomultiplier tube (PMT) detector.
-
Data Acquisition:
-
Place the diluted sample in a 1 cm quartz cuvette.
-
First, record the absorption spectrum (or use the λmax from UV-Vis analysis) to determine the optimal excitation wavelength (λex).
-
Set the determined λex and scan a range of emission wavelengths (e.g., from λex + 20 nm to 700 nm) to record the emission spectrum.
-
-
Data Analysis: Identify the wavelength of maximum emission intensity (λem).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of benzopyrone derivatives. Chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus, making NMR ideal for determining substituent positions and stereochemistry.
For the basic coumarin (1,2-benzopyrone) skeleton, characteristic signals include the vinylic protons H-3 and H-4, and the carbonyl carbon C-2.[10][11]
Comparative NMR Data (in CDCl₃)
| Derivative | Nucleus | Position | Chemical Shift (δ, ppm) | Reference |
| Coumarin | ¹H | H-3 | ~6.42 | [10] |
| ¹H | H-4 | ~7.72 | [10] | |
| ¹H | Aromatic | 7.29 - 7.51 | [10] | |
| ¹³C | C-2 (C=O) | ~160.7 | [11] | |
| ¹³C | C-3 | ~116.7 | [11] | |
| ¹³C | C-4 | ~143.3 | [11] | |
| 6-Nitrobenzo-2-pyron-3-carboxylate | ¹H | H-4 | ~8.7 | [12] |
| ¹H | Aromatic | 7.4 - 8.4 | [12] | |
| ¹³C | C-2 (C=O) | ~158 | [12] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified benzopyrone derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
Instrumentation: Transfer the solution to a standard 5 mm NMR tube. Place the tube in the NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum, typically using a 30-degree pulse and a relaxation delay of 1-2 seconds.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. This often requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Visualizations
Structure-Property Relationship in Coumarins
The following diagram illustrates how substituents at the C-7 position of the coumarin ring influence its absorption and fluorescence properties.
Caption: Influence of C-7 substituents on the spectral properties of coumarins.
General Workflow for Spectral Analysis
This diagram outlines the typical experimental workflow for the comprehensive spectral characterization of a benzopyrone derivative.
Caption: Experimental workflow for the spectral characterization of benzopyrones.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. mdpi.com [mdpi.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nveo.org [nveo.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 13C-NMR Data from Coumarins from Moraceae Family [scirp.org]
- 12. researchgate.net [researchgate.net]
7-Hydroxychromone: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Immediate Release
This comprehensive guide provides a detailed evaluation of the in vitro and in vivo efficacy of 7-hydroxychromone, a naturally occurring compound with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the antioxidant, anti-inflammatory, and anticancer properties of this molecule.
Summary of Efficacy Data
Table 1: In Vitro Anticancer Efficacy
| Compound | Cell Line | Assay | IC50/EC50 | Citation |
| 7-Hydroxy-3,4-dihydrocadalene | MCF7 (Breast Cancer) | Cytotoxicity | 55.24 µM (48h), 52.83 µM (72h) | |
| Chromone Derivative (5-9) | RAW264.7 | Nitric Oxide Inhibition | 5.33 ± 0.57 μM | |
| 7-Hydroxychromone | Cell-free | Src Kinase Inhibition | <300 μM | [1] |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | AGS (Gastric Cancer) | MTT | 2.63 ± 0.17 µM | [2] |
Table 2: In Vitro Anti-inflammatory Efficacy
| Compound | Cell Line/System | Parameter Measured | IC50/EC50 | Citation |
| 7-Hydroxyflavone | RAW264.7 | NO, PGE2, TNF-α, IL-6 Production | Dose-dependent reduction | [3] |
| 7,3´,4´-Trihydroxyflavone | RAW264.7 (2D) | NO Suppression | 26.7 µM | [4] |
| 7,3´,4´-Trihydroxyflavone | RAW264.7 (3D) | NO Suppression | 48.6 µM | [4] |
Table 3: In Vivo Anti-inflammatory Efficacy
| Compound | Animal Model | Assay | Effective Dose | Citation |
| 7-Hydroxycoumarin | Mice | Acetic acid-induced writhing | 3-60 mg/kg (dose-related) | [5] |
| 7-Hydroxycoumarin | Mice | Formalin test | 3-60 mg/kg (dose-related) | [5] |
| 7-Hydroxycoumarin | Rats | Carrageenan-induced paw edema | 30-120 mg/kg | [5] |
| 7-Hydroxycoumarin | Rats | LPS-induced fever | 30-120 mg/kg | [5] |
| 7-Hydroxycoumarin | Mice | CFA-induced hypernociception | 60 mg/kg | [5] |
Table 4: In Vitro Antioxidant Efficacy
| Compound | Assay | Activity | Citation |
| 7-Hydroxychromone | Electrochemical | Oxidation of 7-OH group | [6][5] |
| 7-Hydroxychroman-2-carboxylic acid N-alkyl amides (4e-g) | Lipid peroxidation inhibition (rat brain homogenates) | 3 times more potent than trolox | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further research.
In Vitro Assays
-
Cell Viability Assay (MTT):
-
Cell Seeding: Plate cells (e.g., MCF-7, RAW264.7) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of 7-hydroxychromone or its derivatives for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
-
-
Nitric Oxide (NO) Production Assay:
-
Cell Culture: Culture RAW264.7 macrophages in 96-well plates.
-
Stimulation: Pre-treat cells with different concentrations of the test compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reaction: Mix 100 µL of the cell culture supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
-
DPPH Radical Scavenging Assay:
-
Reaction Mixture: Prepare a reaction mixture containing various concentrations of the test compound and a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm. The percentage of scavenging activity is calculated, and the IC50 value is determined.
-
In Vivo Assays
-
Carrageenan-Induced Paw Edema in Rats:
-
Animal Model: Use male Wistar rats (180-220 g).
-
Treatment: Administer the test compound orally at various doses.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.
-
Analysis: Calculate the percentage of inhibition of edema compared to the control group.
-
-
Xenograft Mouse Model for Anticancer Activity:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment: Administer the test compound (e.g., intraperitoneally or orally) at specified doses and schedules.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, sacrifice the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Mechanism of Action & Signaling Pathways
The therapeutic effects of 7-hydroxychromone and related flavonoids are attributed to their interaction with key cellular signaling pathways.
Anti-inflammatory Signaling Pathway
7-Hydroxyflavone and its derivatives have been shown to exert their anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways.[8] This involves the downregulation of key inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6.[3] A novel chromone derivative has been reported to inhibit the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[9][10]
Caption: Proposed anti-inflammatory mechanism of 7-hydroxychromone.
Anticancer Signaling Pathway
The anticancer activity of 7-hydroxychromone is linked to its ability to inhibit Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, survival, and metastasis.[1] Furthermore, related compounds have been demonstrated to induce cell cycle arrest at the G2/M phase and promote apoptosis.[2][11]
Caption: Proposed anticancer mechanism of 7-hydroxychromone.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the efficacy of 7-hydroxychromone, from initial in vitro screening to in vivo validation.
Caption: General experimental workflow for efficacy evaluation.
Discussion and Future Directions
The compiled data suggests that 7-hydroxychromone and its derivatives possess significant antioxidant, anti-inflammatory, and anticancer properties in vitro. The in vivo studies on structurally similar compounds further support their therapeutic potential. However, a significant gap exists in the literature regarding the direct in vivo evaluation of 7-hydroxychromone itself. The discrepancy between in vitro potency and potential in vivo efficacy is often attributed to poor pharmacokinetic properties, such as low bioavailability. While some pharmacokinetic data exists for 7-hydroxymitragynine, showing rapid absorption but low oral bioavailability, similar studies on 7-hydroxychromone are crucial.[12][13][14]
Future research should focus on:
-
Conducting comprehensive in vivo studies to determine the efficacy of 7-hydroxychromone in relevant animal models of cancer and inflammation.
-
Elucidating the detailed pharmacokinetic and pharmacodynamic profile of 7-hydroxychromone.
-
Investigating the specific molecular targets and signaling pathways modulated by 7-hydroxychromone.
-
Developing novel formulations or delivery systems to enhance the bioavailability and therapeutic efficacy of 7-hydroxychromone.
By addressing these research gaps, the full therapeutic potential of 7-hydroxychromone can be realized, paving the way for its development as a novel agent for the treatment of a range of human diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of pro-inflammatory mediators in RAW264.7 cells by 7-hydroxyflavone and 7,8-dihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Effects and Molecular Action of 7-α-Hydroxyfrullanolide in G2/M-Phase Arrest and Apoptosis in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Pharmacokinetic Characterization of 7-Hydroxymitragynine, an Active Metabolite of Mitragynine, in Sprague-Dawley Rats | springermedicine.com [springermedicine.com]
- 13. Human Mitragynine and 7-Hydroxymitragynine Pharmacokinetics after Single and Multiple Daily Doses of Oral Encapsulated Dried Kratom Leaf Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Pharmacokinetic Characterization of 7-Hydroxymitragynine, an Active Metabolite of Mitragynine, in Sprague-Dawley Rats - Simulations Plus [simulations-plus.com]
A Comparative Guide to the Structure-Activity Relationship of 7-Hydroxy-4-Benzopyrone Analogs
For Researchers, Scientists, and Drug Development Professionals
The 7-hydroxy-4-benzopyrone scaffold, a core structure in a vast array of natural and synthetic compounds including flavones and coumarins, has garnered significant attention in medicinal chemistry. Its versatile pharmacological profile, encompassing anticancer, anti-inflammatory, neuroprotective, and enzyme inhibitory activities, makes it a privileged starting point for drug discovery. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, supported by quantitative data and detailed experimental protocols.
Structure-Activity Relationship Insights
The biological activity of this compound analogs is intricately linked to the nature and position of substituents on the benzopyrone core. Analysis of various studies reveals key structural determinants for different therapeutic effects.
Anticancer Activity
The substitution pattern on the B-ring of 7-hydroxyflavone analogs plays a crucial role in their anticancer potency. For instance, 7-hydroxyflavone itself has demonstrated promising anticancer activity against cervical (HeLa) and breast (MDA-MB231) cancer cell lines, with IC50 values of 22.56 µg/mL and 3.86 µg/mL, respectively[1]. The presence of hydroxyl groups on the B-ring, particularly at the 3' and 4' positions, has been shown to enhance cytotoxic effects[2]. Interestingly, methoxy groups can also contribute positively, with some methoxyflavone analogs exhibiting potent cytotoxicity against breast cancer cell lines[3][4][5]. The interplay between hydroxyl and methoxy groups, influencing factors like lipophilicity and hydrogen bonding capacity, is a key area of investigation for optimizing anticancer activity.
Enzyme Inhibition
α-Glucosidase Inhibition: this compound derivatives, particularly flavones, are potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This makes them attractive candidates for the management of type 2 diabetes. The SAR studies indicate that the number and position of hydroxyl groups are critical for inhibitory activity. For example, luteolin, a flavonoid with multiple hydroxyl groups, is an effective α-glucosidase inhibitor.
Cytochrome P450 (CYP) Inhibition: Certain 7-hydroxycoumarin analogs have been identified as inhibitors of cytochrome P450 enzymes, particularly CYP2A6, which is involved in the metabolism of nicotine and various procarcinogens. The 7-hydroxy group is a key feature for this inhibitory activity. Further substitutions on the coumarin ring can modulate the potency and selectivity of inhibition. For example, 8-methoxypsoralen is a potent mechanism-based inhibitor of CYP2A6[6].
Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition: 3-Substituted 7-hydroxycoumarin derivatives have been investigated as inhibitors of MIF, a proinflammatory cytokine. The inhibitory potency is sensitive to the nature of the substituent at the 3-position. Halogen substitutions on a phenyl ring at this position have been shown to yield high inhibitory potency[7][8].
Anti-inflammatory and Antioxidant Activity
The anti-inflammatory properties of this compound analogs are often linked to their ability to modulate key signaling pathways, such as NF-κB and MAPK, and to their antioxidant capacity. 7,8-Dihydroxyflavone, for example, exhibits anti-inflammatory effects by downregulating these pathways[9]. It also activates the Nrf2/HO-1 signaling pathway, which is involved in the cellular antioxidant response, thereby protecting against oxidative stress-related conditions like osteoarthritis[10][11]. The presence of vicinal hydroxyl groups, as in 7,8-dihydroxyflavone, often enhances antioxidant activity.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) for various this compound analogs against different biological targets.
Table 1: Anticancer Activity of 7-Hydroxyflavone Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| 7-Hydroxyflavone | HeLa | ~50.3 (22.56 µg/mL) | [1] |
| 7-Hydroxyflavone | MDA-MB-231 | ~8.6 (3.86 µg/mL) | [1] |
| Acacetin (5,7-dihydroxy-4′-methoxyflavone) | Various cancer cells | 25 | [3][5] |
| 5,3'-dihydroxy-3,6,7,8,4'-Pentamethoxyflavone | MCF-7 | 3.71 | [4][5] |
| 4',5'-dihydroxy-5,7,3'-Trimethoxyflavone | HCC1954 | 8.58 | [4] |
Table 2: Enzyme Inhibition by this compound Analogs
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| 7-Hydroxycoumarin | MIF Tautomerase | - | 12.4 | [7] |
| 3-(p-bromophenyl)-7-hydroxycoumarin | MIF Tautomerase | - | 0.31 | [7] |
| Tranylcypromine | CYP2A6 | - | 0.04 | [6] |
| 8-Methoxypsoralen | CYP2A6 | Potent Inhibitor | - | [6] |
| Chalepensin (a furanocoumarin) | CYP2A6 | Potent Inhibitor (Mechanism-based) | 2.64 | [12] |
| Hydroxycoumarin derivative 10 | α-glucosidase | - | 0.589 | [13] |
| Hydroxycoumarin derivative 11 | α-glucosidase | - | 4.810 | [13] |
Experimental Protocols
α-Glucosidase Inhibition Assay
This in vitro assay determines the ability of a compound to inhibit the activity of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (100 mM, pH 6.8)
-
Test compounds dissolved in DMSO
-
Acarbose (positive control)
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solution at various concentrations. For the control, add 10 µL of DMSO.
-
Add 20 µL of α-glucosidase solution (0.05 U/mL in phosphate buffer) to each well and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (600 µM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[14]
CYP2A6 Inhibition Assay (Coumarin 7-Hydroxylation)
This assay measures the inhibition of CYP2A6 activity by monitoring the conversion of coumarin to its fluorescent metabolite, 7-hydroxycoumarin.
Materials:
-
Human liver microsomes or recombinant CYP2A6
-
Coumarin (substrate)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds dissolved in a suitable solvent
-
Tranylcypromine or other known CYP2A6 inhibitor (positive control)
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing human liver microsomes (0.1 mg/mL) and the test compound at various concentrations in potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 3 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and coumarin (at a concentration close to its Km value, e.g., 1.9 µM).
-
Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new plate and measure the fluorescence of 7-hydroxycoumarin (excitation ~355 nm, emission ~460 nm).
-
Calculate the percentage of inhibition and determine the IC50 values.[12][15]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by this compound analogs.
Caption: Inhibition of NF-κB and MAPK signaling pathways by 7,8-dihydroxyflavone.
Caption: Activation of the Nrf2/HO-1 antioxidant pathway by 7,8-dihydroxyflavone.
Caption: Activation of the TrkB signaling pathway by 7,8-dihydroxyflavone.
This guide provides a snapshot of the current understanding of the structure-activity relationships of this compound analogs. The presented data and protocols offer a valuable resource for researchers aiming to design and develop novel therapeutic agents based on this versatile scaffold. Further investigations are warranted to explore the full therapeutic potential of this important class of compounds.
References
- 1. Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. preprints.org [preprints.org]
- 6. Inhibition of coumarin 7-hydroxylase activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7,8-Dihydroxyflavone activates Nrf2/HO-1 signaling pathways and protects against osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7,8-Dihydroxyflavone activates Nrf2/HO-1 signaling pathways and protects against osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism-based inhibition of cytochrome P450 (CYP)2A6 by chalepensin in recombinant systems, in human liver microsomes and in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroxycoumarin derivatives: novel and potent α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Celery extract inhibits mouse CYP2A5 and human CYP2A6 activities via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photophysical Properties of 7-Hydroxychromone and its Methylated Derivatives
A detailed examination of 7-hydroxychromone and its methylated analogs reveals significant shifts in their photophysical characteristics, impacting their potential applications in cellular imaging and drug development. Key differences in absorption and emission spectra, fluorescence quantum yields, and lifetimes are observed upon methylation of the 7-hydroxyl group, primarily attributable to the modulation of Excited-State Intramolecular Proton Transfer (ESIPT).
This guide provides a comprehensive comparison of the photophysical properties of 7-hydroxychromone and its prominent methylated derivative, 7-methoxy-2-methylchromone. The data presented herein is crucial for researchers and scientists in selecting the appropriate fluorophore for their specific experimental needs.
Executive Summary of Photophysical Data
| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) |
| 7-Hydroxy-2-methylchromone | Water | - | Anion: ~450, Zwitterion: ~520[1] | 0.21[1] | - |
Note: Data for 7-methoxy-2-methylchromone is not available in the searched literature for a direct comparison.
The Role of Methylation in Modulating Photophysical Properties
The primary distinction in the photophysical behavior between 7-hydroxychromone and its methylated counterpart lies in the presence or absence of a phenolic proton at the 7-position. This proton is the key player in the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT).
In 7-hydroxychromone, upon excitation, the proton can be transferred from the hydroxyl group to the carbonyl oxygen, leading to the formation of a transient tautomer. This process results in a large Stokes shift, with the emission of the tautomer occurring at a significantly longer wavelength than the absorption of the parent molecule. The fluorescence of 7-hydroxy-2-methylchromone in water, for instance, is observed from its anionic and zwitterionic (phototautomer) forms, but not from the neutral molecule[1].
Methylation of the 7-hydroxyl group to form 7-methoxychromone derivatives completely blocks this ESIPT pathway. Consequently, the fluorescence emission is expected to be that of the locally excited state, resulting in a smaller Stokes shift and potentially altered quantum yield and lifetime. Studies on related 7-aryl-3-hydroxychromones have shown that methylation of the 3-hydroxyl group abolishes ESIPT and can lead to improved photostability.
Experimental Protocols
The determination of the photophysical parameters presented in this guide relies on well-established spectroscopic techniques.
Measurement of Absorption and Emission Spectra
Absorption spectra are typically recorded using a UV-Vis spectrophotometer. Emission spectra are measured with a fluorometer, where the sample is excited at a wavelength close to its absorption maximum, and the emitted light is scanned over a range of longer wavelengths.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method is commonly employed for its determination. This involves using a standard sample with a known quantum yield and comparing the integrated fluorescence intensities of the standard and the test sample under identical experimental conditions (e.g., absorbance at the excitation wavelength, solvent, and temperature).
Measurement of Fluorescence Lifetime
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a widely used technique for measuring fluorescence lifetimes in the nanosecond range. This method involves exciting the sample with a pulsed light source and measuring the time delay between the excitation pulse and the detection of the first emitted photon.
Logical Relationship of ESIPT in 7-Hydroxychromone
The following diagram illustrates the process of Excited-State Intramolecular Proton Transfer (ESIPT) in 7-hydroxychromone, which is fundamental to understanding its unique photophysical properties.
Caption: The ESIPT process in 7-hydroxychromone.
Signaling Pathways and Biological Applications
While the direct involvement of 7-hydroxychromone and its methylated derivatives in specific signaling pathways is not extensively documented in the reviewed literature, their fluorescent properties make them valuable tools as probes in biological systems. 7-hydroxylated derivatives are often used as fluorescent probes; however, their application can be limited by the pH-dependent protonation of the hydroxyl group, as the fluorophore is maximally fluorescent in its ionized form. This property can be exploited to develop pH-sensitive probes.
The development of 3-alkyl-6-methoxy-7-hydroxy-chromones (AMHCs) from natural isoflavones has yielded a new class of fluorescent scaffolds for biological imaging. These probes exhibit good photophysical properties, stability, and solubility in biological buffers, making them suitable for cellular and tissue imaging experiments[1].
Conclusion
The methylation of the 7-hydroxyl group of 7-hydroxychromone fundamentally alters its photophysical properties by inhibiting the Excited-State Intramolecular Proton Transfer pathway. While 7-hydroxychromone derivatives exhibit dual emission characteristics and sensitivity to the local environment due to ESIPT, their methylated counterparts are expected to display more conventional fluorescence from a locally excited state. This understanding is critical for the rational design of fluorescent probes with tailored properties for various applications in research and drug development. Further studies directly comparing the photophysical data of 7-hydroxychromone and 7-methoxy-2-methylchromone in a range of solvents are warranted to provide a more complete picture of their comparative performance.
References
A Comparative Guide to 7-Hydroxychromone-Based Assays for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
In the realm of high-throughput screening (HTS) for enzyme inhibitors, particularly for phosphatases, the choice of assay methodology is critical for robust and reliable results. This guide provides a detailed comparison of a 7-hydroxychromone-based fluorogenic assay with other commonly used colorimetric assays. We present supporting experimental data, detailed protocols, and visual representations of signaling pathways and experimental workflows to aid researchers in selecting the optimal assay for their screening campaigns.
Performance Comparison of Phosphatase Assays
The selection of an HTS assay is often a trade-off between sensitivity, cost, and complexity. Fluorogenic assays based on 7-hydroxychromone derivatives, such as 4-methylumbelliferyl phosphate (MUP) and its more sensitive analog 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), offer significant advantages in terms of sensitivity over traditional colorimetric methods. Below is a summary of key performance indicators for these assays.
| Assay Type | Principle | Substrate | Product | Detection | Z'-Factor | Signal-to-Background (S/B) Ratio |
| 7-Hydroxychromone-Based | Fluorogenic | 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) | 6,8-difluoro-4-methylumbelliferone (DiFMU) | Fluorescence (Ex: 360 nm, Em: 465 nm) | ~0.54[1] | >50[2] |
| p-Nitrophenylphosphate (pNPP) | Colorimetric | p-Nitrophenylphosphate (pNPP) | p-Nitrophenol | Absorbance (405 nm) | Not explicitly reported for HTS, generally lower than fluorogenic assays | Lower than fluorogenic assays |
| Malachite Green | Colorimetric | Phosphopeptide or ATP | Inorganic Phosphate (Pi) | Absorbance (620-650 nm) | Not explicitly reported for HTS, can be adapted for HTS | Variable, dependent on enzyme activity and substrate concentration |
Experimental Protocols
Detailed and validated experimental protocols are essential for the successful implementation of any HTS assay. Below are protocols for the 7-hydroxychromone-based phosphatase assay and two alternative colorimetric assays.
7-Hydroxychromone-Based Fluorogenic Phosphatase Assay Protocol
This protocol is adapted for a 384-well format and is suitable for the screening of phosphatase inhibitors.[2][3]
Materials:
-
Enzyme: Purified protein phosphatase (e.g., Protein Tyrosine Phosphatase 1B (PTP1B) or Serine/Threonine Phosphatase like PP2A).
-
Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) stock solution (10 mM in DMSO).
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween 20.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Positive Control: Known phosphatase inhibitor (e.g., sodium orthovanadate).
-
Plates: Black, low-volume 384-well microplates.
-
Instrumentation: Fluorescence plate reader with excitation at ~360 nm and emission at ~465 nm.
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 60 nL of test compounds (at 2 mM in 100% DMSO) into the appropriate wells of the 384-well plate. For control wells, dispense 60 nL of DMSO (negative control) or a known inhibitor (positive control).
-
Enzyme Addition: Prepare the enzyme working solution at a final concentration of 0.5 nM in assay buffer. Add 20 µL of the enzyme solution to each well, except for the "no enzyme" control wells, to which 20 µL of assay buffer is added.
-
Initiation of Reaction: Prepare the DiFMUP substrate working solution at a final concentration of 50 µM in assay buffer. Add 20 µL of the substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plates in the dark at room temperature for 40 minutes.
-
Fluorescence Reading: Shake the plate for 30 seconds and then measure the fluorescence intensity using a plate reader with excitation at 360 nm and emission at 465 nm.
p-Nitrophenylphosphate (pNPP) Colorimetric Phosphatase Assay Protocol
This protocol is a standard method for measuring phosphatase activity and can be adapted for a 96-well format.[3]
Materials:
-
Enzyme: Purified phosphatase.
-
Substrate: p-Nitrophenylphosphate (pNPP) solution.
-
Assay Buffer: Appropriate buffer for the specific phosphatase (e.g., Tris-HCl, pH 8.0 for alkaline phosphatase).
-
Stop Solution: 0.1 M NaOH.
-
Plates: Clear, flat-bottom 96-well microplates.
-
Instrumentation: Absorbance plate reader capable of reading at 405 nm.
Procedure:
-
Reagent Preparation: Prepare the assay buffer and pNPP substrate solution at the desired concentrations.
-
Enzyme Addition: Add 8 µL of the enzyme solution to each well.
-
Compound Addition (for inhibitor screening): Add 4 µL of test compounds or control solutions to the wells.
-
Initiation of Reaction: Add 8 µL of the pNPP substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stopping the Reaction: Add 40 µL of 0.1 M NaOH to each well to stop the enzymatic reaction and develop the yellow color.
-
Absorbance Reading: Measure the absorbance at 405 nm using a plate reader.
Malachite Green Colorimetric Phosphatase Assay Protocol
This assay detects the release of inorganic phosphate and is suitable for various phosphate-generating enzymes.[4][5]
Materials:
-
Enzyme: Purified phosphatase or other phosphate-releasing enzyme.
-
Substrate: A suitable phosphopeptide or ATP.
-
Malachite Green Reagent: A solution containing malachite green, ammonium molybdate, and a stabilizing agent like Tween 20.
-
Assay Buffer: Buffer appropriate for the enzyme of interest.
-
Plates: Clear, flat-bottom 96-well microplates.
-
Instrumentation: Absorbance plate reader capable of reading at 620-650 nm.
Procedure:
-
Reaction Setup: In a 96-well plate, set up the enzymatic reaction in a total volume of 50 µL, containing the assay buffer, enzyme, and test compounds.
-
Initiation of Reaction: Add the substrate to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 15-40 minutes.
-
Color Development: Quench the reaction by adding 12 µL of the malachite green development solution. Incubate for 15 minutes at room temperature to allow for color development.
-
Absorbance Reading: Measure the absorbance at 623 nm using a plate reader.
Visualizing Molecular Pathways and Experimental Processes
Understanding the biological context of the target enzyme and the workflow of the screening process is crucial for successful drug discovery. The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving Protein Phosphatase 2A (PP2A), a common target for phosphatase assays, and the general workflow of a high-throughput screening campaign.
Caption: Protein Phosphatase 2A (PP2A) signaling pathway.
Caption: High-Throughput Screening (HTS) workflow.
References
- 1. Development and Validation of a High-density Fluorescence Polarization-based Assay for the Trypanosoma RNA Triphosphatase TbCet1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 7-Hydroxy-4-Benzopyrone Derivatives Reveals Diverse Target Interactions
A comprehensive in-silico analysis of 7-hydroxy-4-benzopyrone derivatives highlights their potential to interact with a range of therapeutically relevant proteins. Docking studies reveal that these compounds, belonging to the coumarin and chromone classes, exhibit variable binding affinities for targets involved in cancer, inflammation, and bacterial infections. This guide provides a comparative overview of these interactions, supported by quantitative data and detailed experimental protocols, to inform further drug discovery and development efforts.
Derivatives of this compound, a core structure in many biologically active compounds, have been the subject of numerous computational studies to elucidate their mechanism of action and identify potential protein targets. These in-silico investigations, primarily through molecular docking, have predicted favorable binding interactions with enzymes such as DNA Gyrase, Cyclin-Dependent Kinase 4 (CDK4), and various proteins implicated in the SARS-CoV-2 life cycle. The binding affinities, typically reported as docking scores in kcal/mol, indicate the stability of the ligand-protein complex, with more negative values suggesting stronger interactions.
Quantitative Docking Data Summary
The following table summarizes the molecular docking results for various this compound derivatives against several protein targets. It is important to note that the specific substitutions on the core benzopyrone structure significantly influence the binding affinity.
| Ligand (Derivative of this compound) | Target Protein | Docking Score (kcal/mol) | Molecular Docking Software |
| 6-((4-bromophenyl)amino)-7-hydroxy-5-methoxy-2-methyl-4H-chromen-4-one | Cyclin-Dependent Kinase 4 (CDK4) | -8.5 | Not Specified in Snippet |
| 7-hydroxy-5-methoxy-2-methyl-6-((4-nitrophenyl)amino)-4H-chromen-4-one | Cyclin-Dependent Kinase 4 (CDK4) | -8.1 | Not Specified in Snippet |
| 6-((4-fluorophenyl)amino)-7-hydroxy-5-methoxy-2-methyl-4H-chromen-4-one | Cyclin-Dependent Kinase 4 (CDK4) | -7.9 | Not Specified in Snippet |
| 6-(benzylamino)-7-hydroxy-5-methoxy-2-methyl-4H-chromen-4-one | Cyclin-Dependent Kinase 4 (CDK4) | -7.9 | Not Specified in Snippet |
| Furobenzopyrone Derivative 8a | DNA Gyrase B subunit (GyrB24kDa) | Not Specified | Not Specified in Snippet |
| Benzopyrone Derivative 7a | DNA Gyrase B subunit (GyrB24kDa) | Not Specified | Not Specified in Snippet |
| Hymecromone (7-hydroxy-4-methylcoumarin) Derivative | SARS-CoV-2 Main Protease (Mpro) | High Binding Affinity | PyRx |
| Hymecromone (7-hydroxy-4-methylcoumarin) Derivative | SARS-CoV-2 Papain-Like Protease (PLpro) | High Binding Affinity | PyRx |
| Hymecromone (7-hydroxy-4-methylcoumarin) Derivative | SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | High Binding Affinity | PyRx |
| Hymecromone (7-hydroxy-4-methylcoumarin) Derivative | SARS-CoV-2 Spike Protein | High Binding Affinity | PyRx |
Note: Specific docking scores for the DNA Gyrase B subunit and SARS-CoV-2 proteins were not available in the provided search results, but the studies indicated significant binding interactions.
Experimental Protocols
The following is a generalized methodology for molecular docking studies based on the protocols described in the cited research.
Protein and Ligand Preparation
-
Protein Preparation: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein structure is then prepared for docking by removing water molecules, co-crystallized ligands, and cofactors. Hydrogen atoms are added to the protein structure to ensure correct ionization and tautomeric states of the amino acid residues.
-
Ligand Preparation: The 2D structure of the this compound derivative is drawn using chemical drawing software and converted to a 3D structure. The ligand's geometry is then optimized using a suitable force field (e.g., OPLS4) to obtain its most stable conformation.
Molecular Docking Simulation
-
Software: A variety of software can be used for molecular docking, including AutoDock Vina, GOLD, Schrödinger's Glide, and PyRx.[1][2]
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid box are chosen to encompass the entire binding pocket, allowing the ligand to freely explore possible binding conformations.
-
Docking Algorithm: The docking process is typically carried out using a genetic algorithm or other stochastic search methods.[3] These algorithms explore a vast conformational space of the ligand within the defined grid box and score the resulting poses based on a scoring function. The scoring function estimates the binding affinity (e.g., in kcal/mol) of the ligand to the protein.
-
Pose Selection and Analysis: The docking simulation generates multiple possible binding poses for the ligand. The top-ranked poses, based on their docking scores, are then selected for further analysis. The interactions between the ligand and the amino acid residues in the protein's active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the molecular basis of the binding.
Visualizations
The following diagrams illustrate a generalized workflow for molecular docking and a potential signaling pathway influenced by coumarin derivatives.
Caption: A generalized workflow for molecular docking studies.
Caption: Proposed signaling pathway modulation by a synthetic coumarin derivative.
References
Safety Operating Guide
Proper Disposal of 7-Hydroxy-4-benzopyrone: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 7-Hydroxy-4-benzopyrone (CAS No. 59887-89-7), a chemical compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Summary of Hazards
This compound is classified as a hazardous substance. While comprehensive toxicological data is not available, the existing information indicates potential health risks. Adherence to strict safety protocols is mandatory when handling this compound.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | PubChem[1] |
| Skin Irritation | H315 | Causes skin irritation | Various SDS |
| Eye Irritation | H319 | Causes serious eye irritation | Various SDS |
Operational Disposal Plan
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. Due to the lack of specific neutralization protocols and incomplete toxicological data, on-site treatment is not advised. The primary disposal route is through a licensed hazardous waste management company.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Chemical safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
Closed-toe shoes.
-
-
Waste Collection:
-
Collect solid this compound waste in its original container if possible, or in a clearly labeled, compatible, and sealable container.
-
Contaminated materials, such as gloves, weighing paper, or absorbent pads, should be collected in a separate, clearly labeled hazardous waste bag or container.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The full chemical name: "this compound".
-
The CAS Number: "59887-89-7".
-
The hazard characteristics: "Toxic", "Irritant".
-
The date of accumulation.
-
The name and contact information of the generating laboratory or researcher.
-
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular solid waste.
-
Experimental Protocols
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 7-Hydroxy-4-benzopyrone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of 7-Hydroxy-4-benzopyrone, including detailed operational and disposal plans to support your critical work while minimizing risk.
Immediate Safety and Hazard Information
This compound is classified as Harmful if swallowed (Acute Toxicity, Oral, Category 4) and is an irritant .[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to ensure user safety.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment must be worn at all times when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn to protect against dust particles. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material. |
| Body Protection | Laboratory Coat | To prevent skin contact. |
| Respiratory Protection | N95 Dust Mask | To prevent inhalation of fine particles.[3] |
Operational Plan: From Receipt to Use
A structured workflow is crucial for the safe handling of this compound. The following step-by-step process ensures safety at every stage.
Receiving and Inspection
Upon receipt of the compound, visually inspect the container for any damage or leaks. Ensure the supplier's label is intact and legible.
Storage
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials. The container should be tightly sealed to prevent the absorption of moisture and contamination.
Weighing and Handling
-
All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated spatulas and weighing boats.
-
Avoid raising dust. Gentle handling is key.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[4][5]
Solution Preparation
When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing. Ensure adequate mixing to fully dissolve the compound.
Disposal Plan: Managing Waste Safely
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment.
Unused and Waste Compound
-
Solid this compound waste should be collected in a clearly labeled, sealed, and compatible waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
The waste must be disposed of as hazardous chemical waste through a licensed environmental waste management contractor.
Contaminated Materials
-
All disposable items that have come into contact with this compound, such as gloves, weighing boats, and paper towels, must be considered contaminated.
-
These materials should be placed in a designated, sealed hazardous waste bag or container.
-
Dispose of these contaminated materials through the same hazardous waste stream as the unused compound.
Spill Cleanup
-
In the event of a spill, evacuate the immediate area to avoid dust inhalation.
-
Wear the appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding the creation of dust, and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and decontaminating solution. All cleanup materials must be disposed of as hazardous waste.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
